1,3-Dibromo-2-propanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dibromopropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Br2O/c4-1-3(6)2-5/h3,6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHQZLPHVZKELA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059130 | |
| Record name | 2-Propanol, 1,3-dibromo- | |
| Source | EPA DSSTox | |
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Molecular Weight |
217.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96-21-9 | |
| Record name | 1,3-Dibromo-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,3-Dibromo-2-propanol | |
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| Record name | 1,3-Dibromo-2-propanol | |
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| Record name | 2-Propanol, 1,3-dibromo- | |
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| Record name | 2-Propanol, 1,3-dibromo- | |
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| Record name | 1,3-dibromopropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.264 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1,3-DIBROMO-2-PROPANOL | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L2X3X1FPT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,3-Dibromo-2-propanol from Glycerol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,3-dibromo-2-propanol from glycerol (B35011), a key intermediate in the pharmaceutical and chemical industries. As the production of biodiesel generates a significant surplus of glycerol, its conversion into value-added chemicals is of paramount importance. This document details established synthetic methodologies, including the classical approach using phosphorus and bromine, as well as emerging catalytic routes. It presents a comparative analysis of reaction conditions, yields, and selectivity. Detailed experimental protocols, reaction mechanisms, and potential side reactions are discussed to provide a thorough understanding for researchers and professionals in drug development and chemical synthesis.
Introduction
Glycerol (propane-1,2,3-triol) is a readily available, renewable, and inexpensive C3 building block, primarily generated as a byproduct of biodiesel production.[1] The valorization of this glycerol surplus is a critical aspect of creating a sustainable and economically viable biorefinery concept. One such value-added transformation is the synthesis of this compound, a versatile chemical intermediate. Its applications span from being a precursor for active pharmaceutical ingredients (APIs) to its use in the manufacturing of flame retardants and other specialty chemicals. This guide aims to provide a detailed technical resource for the synthesis of this compound from glycerol, focusing on practical experimental procedures and the underlying chemical principles.
Synthetic Methodologies
The synthesis of this compound from glycerol primarily involves the substitution of the primary hydroxyl groups with bromine atoms. Several methods have been developed to achieve this transformation, with the most common approaches utilizing phosphorus tribromide (generated in situ from red phosphorus and bromine) or hydrobromic acid.
Synthesis using Red Phosphorus and Bromine
This classical and well-documented method involves the in situ generation of phosphorus tribromide, which then acts as the brominating agent.
A detailed procedure for this synthesis is provided by Organic Syntheses.[2] In a 3-liter, three-necked, round-bottomed flask equipped with a robust mechanical stirrer, a dropping funnel, and a gas outlet tube, 1.6 kg (17.4 moles) of glycerol is combined with 200 g (6.5 gram atoms) of red phosphorus.[2] It is crucial that the red phosphorus is thoroughly mixed with the viscous glycerol before the addition of bromine to prevent a violent reaction.[2]
Subsequently, 900 cm³ (2808 g, 17.5 moles) of bromine is added gradually through the dropping funnel over approximately eight hours with efficient stirring.[2] To minimize the loss of volatile bromine, the tip of the dropping funnel should be positioned just above the surface of the reaction mixture. The reaction is exothermic, and the temperature should be maintained between 80-100°C by controlling the rate of bromine addition.[2] Towards the end of the addition, the flask can be warmed in a water bath at 70-75°C.[2]
After the complete addition of bromine, the mixture is left to stand overnight and then gently warmed on a water bath for one to two hours to ensure the consumption of any remaining bromine.[2] The reaction mixture is then transferred to a flask equipped for vacuum distillation. The distillation is initiated under reduced pressure, initially removing a mixture of hydrobromic acid and water. As the distillation progresses, this compound distills over. The temperature of the heating bath is gradually increased to a maximum of 180°C.[2]
The crude, straw-yellow distillate is then neutralized by the careful addition of solid sodium bicarbonate with shaking until effervescence ceases.[2] The inorganic salts are removed by filtration, and the aqueous layer is separated. The crude this compound is then purified by fractional distillation under reduced pressure. The final product is a colorless liquid.[2]
Synthesis using Hydrobromic Acid
The direct hydrobromination of glycerol using hydrobromic acid (HBr) is another route to this compound. This method can be performed with or without a catalyst.
The reaction typically involves heating glycerol with an excess of concentrated hydrobromic acid. The use of a catalyst, such as an acid catalyst, can enhance the reaction rate and selectivity. The reaction temperature and time are critical parameters that need to be optimized to maximize the yield of the desired product and minimize the formation of byproducts.
Data Presentation: Comparison of Synthetic Routes
Quantitative data for the synthesis of this compound from glycerol is summarized in the table below. Direct comparisons are challenging due to the limited literature on catalytic methods specifically for this transformation.
| Method | Brominating Agent | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Selectivity | Reference |
| Classical | Red Phosphorus + Bromine | None (in situ PBr₃) | 80-100 | ~10 hours + overnight | 52-54 | Not specified | [2] |
| Hydrobromination | Hydrobromic Acid | Not specified in detail | High temperatures | Not specified in detail | Moderate | Not specified | [3] |
Reaction Mechanisms and Influencing Factors
The synthesis of this compound from glycerol proceeds through a nucleophilic substitution mechanism. The selectivity for the primary hydroxyl groups over the secondary one is a key consideration.
Caption: Factors influencing the synthesis of this compound.
The reaction mechanism for the acid-catalyzed hydrobromination involves the protonation of a hydroxyl group, followed by a nucleophilic attack by a bromide ion. The primary hydroxyl groups are generally more reactive towards substitution than the secondary hydroxyl group due to steric hindrance.
Key factors influencing the yield and selectivity include:
-
Temperature: Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts through dehydration and other side reactions.
-
Reaction Time: Sufficient reaction time is necessary for complete conversion, but prolonged reaction times at high temperatures can promote byproduct formation.
-
Nature of the Brominating Agent: The choice of brominating agent (e.g., PBr₃ vs. HBr) can affect the reaction conditions required and the overall efficiency.
-
Catalyst: The presence and type of catalyst can significantly influence the reaction rate and selectivity towards the desired product.
Experimental Workflow
The general workflow for the synthesis and purification of this compound from glycerol is depicted in the following diagram.
Caption: General experimental workflow for this compound synthesis.
Conclusion
The synthesis of this compound from glycerol represents a viable pathway for the valorization of a key biorefinery byproduct. The classical method using red phosphorus and bromine provides a reliable, albeit moderate-yielding, route to this important chemical intermediate. While the direct hydrobromination with HBr is also a feasible approach, further research into the development of efficient and selective heterogeneous catalysts is warranted to improve the sustainability and economic viability of this transformation. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals to undertake and optimize the synthesis of this compound.
References
1,3-Dibromo-2-propanol: A Technical Guide for Scientific Professionals
An In-depth Whitepaper on the Properties, Synthesis, Analysis, and Applications of a Versatile Chemical Intermediate
Introduction
1,3-Dibromo-2-propanol (CAS No: 96-21-9) is a dihalogenated alcohol that serves as a versatile building block and crosslinking agent in advanced chemical synthesis.[1][2] Its bifunctional nature, stemming from two reactive bromine atoms and a central hydroxyl group, makes it a valuable reagent in the development of pharmaceuticals, novel materials, and complex organic molecules.[2] This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on its properties, experimental protocols, and key applications.
Chemical and Physical Properties
This compound is typically a colorless to light yellow or amber liquid.[3][4][5] It is soluble in organic solvents like alcohol and ether but insoluble in water.[3] When exposed to air over time, it may oxidize and turn yellow.[3]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 96-21-9[3][5][6] |
| Molecular Formula | C₃H₆Br₂O[3][5][6] |
| Molecular Weight | 217.89 g/mol [7] |
| Linear Formula | BrCH₂CH(OH)CH₂Br |
| IUPAC Name | 1,3-dibromopropan-2-ol[7] |
| Synonyms | α,γ-Dibromohydrin, Glycerol 1,3-dibromohydrin, 2-Hydroxy-1,3-dibromopropane[6] |
| InChI Key | KIHQZLPHVZKELA-UHFFFAOYSA-N |
| SMILES String | OC(CBr)CBr |
Table 2: Physicochemical Properties of this compound
| Property | Value | Conditions |
| Density | 2.136 g/mL | at 25 °C[3][8] |
| Boiling Point | 82-83 °C | at 7 mmHg[3][8] |
| 219 °C | (with partial decomposition)[3] | |
| Flash Point | 47 °C (116.6 °F) | closed cup |
| Refractive Index | 1.552 | at 20 °C[3][8] |
| Vapor Pressure | 0.00546 mmHg | at 25 °C[3] |
| pKa | 12.46 ± 0.20 | (Predicted)[8] |
Applications in Research and Development
The unique structure of this compound makes it a valuable intermediate in various synthetic applications.
-
Crosslinking Agent : It is widely used as a bifunctional crosslinking reagent to link polymer chains or for the chemical crosslinking of proteins, such as in studies with staphylococcal nuclease.[1][9]
-
Synthetic Precursor : It serves as a starting material for a range of molecules.[9] Notable examples include the preparation of thioether ligands for nanoparticle synthesis, the synthesis of sugar-pendant diamines, and the preparation of 2-(alkoxy)propenyl bromides.[1][9]
-
Pharmaceutical and Agrochemical Synthesis : As a versatile chemical intermediate, it is a precursor for various derivatives with potential applications in the pharmaceutical and agrochemical industries.[2] A related compound, 1,3-dibromopropane, is a key raw material in the manufacture of Olopatadine Hydrochloride, where it is monitored as a potential genotoxic impurity. This highlights the importance of controlling such halogenated propanols in drug substances.
Figure 1: Key applications of this compound in chemical synthesis.
Experimental Protocols
General Synthesis Workflow
While multiple specific synthetic routes exist, a general workflow for the preparation and purification of this compound involves the controlled bromination of a suitable three-carbon precursor followed by purification.
Figure 2: Generalized workflow for the synthesis and purification of this compound.
Analytical Characterization: Purity Determination by Gas Chromatography (GC)
Accurate determination of purity is critical, especially in drug development. A headspace gas chromatography (HS-GC) method, similar to that used for related genotoxic impurities like 1,3-dibromopropane, can be adapted for this purpose.
Objective: To quantify the purity of this compound and detect any volatile impurities.
Methodology:
-
Instrumentation: A gas chromatograph equipped with a headspace autosampler, a flame ionization detector (FID), and a suitable capillary column (e.g., DB-624, 30 m x 0.53 mm x 3.0 µm).
-
Standard Preparation: Prepare a reference standard solution of this compound in a suitable solvent (e.g., benzyl (B1604629) alcohol or dimethyl sulfoxide) at a known concentration.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the same solvent to achieve a concentration similar to the standard.
-
HS-GC Parameters (Typical):
-
Carrier Gas: Nitrogen or Helium.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for several minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 220°C) and hold.
-
Injector and Detector Temperature: Typically 240-260°C.
-
Headspace Parameters: Vial equilibration temperature of ~80-100°C for 15-30 minutes.
-
-
Analysis: Inject the headspace vapor from both the standard and sample vials. The peak area of this compound is used to calculate its purity against the reference standard. The method should be validated for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) as per ICH guidelines.
Spectroscopic Data:
-
¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available from various chemical suppliers and databases, which are essential for unambiguous structural confirmation.[7][10]
Safety and Handling
This compound is a hazardous chemical and requires strict safety protocols.
-
Hazards: It is a flammable liquid and vapor.[4] It is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7][11] It is also suspected of causing genetic defects and cancer.[4][11]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (safety goggles and face shield).[5][12] Use a NIOSH-approved respirator when handling, especially if vapors may be generated.[5]
-
Handling: Handle only in a well-ventilated area, preferably under a chemical fume hood.[12] Keep away from heat, sparks, open flames, and other ignition sources.[4][12] Use non-sparking tools and take precautionary measures against static discharge.[12]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[5][11] Keep in a designated flammables area away from incompatible substances such as strong oxidizing agents.[12]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11]
-
Inhalation: Move the person to fresh air.[11]
-
In all cases of exposure, seek immediate medical attention.[5][11]
-
References
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- 2. nbinno.com [nbinno.com]
- 3. This compound [chembk.com]
- 4. This compound 96-21-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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- 6. 2-Propanol, 1,3-dibromo- [webbook.nist.gov]
- 7. This compound | C3H6Br2O | CID 7287 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. This compound(96-21-9) 1H NMR spectrum [chemicalbook.com]
- 11. This compound - Safety Data Sheet [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
physical and chemical properties of 1,3-Dibromo-2-propanol
An In-depth Technical Guide to 1,3-Dibromo-2-propanol: Properties, Protocols, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a dihalogenated alcohol with significant applications as a biochemical reagent and an intermediate in various synthetic processes. Its high reactivity, attributed to the presence of two bromine atoms and a hydroxyl group, makes it a versatile building block in organic chemistry. However, its utility is accompanied by notable toxicological concerns, including potential carcinogenicity and genotoxicity, which necessitate careful handling and a thorough understanding of its chemical and biological properties. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis, purification, and analysis, and an exploration of its known biological effects and toxicological mechanisms.
Physical and Chemical Properties
This compound is a colorless to light yellow or amber liquid.[1][2] It is soluble in water, alcohol, and ether.[2][3] The presence of bromine atoms makes it a dense liquid. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 1,3-dibromopropan-2-ol | [1] |
| Synonyms | Glycerol (B35011) α,γ-dibromohydrin, α-Dibromohydrin | [3][4] |
| CAS Number | 96-21-9 | [1] |
| Molecular Formula | C₃H₆Br₂O | [1][2] |
| Molecular Weight | 217.89 g/mol | [1] |
| Appearance | Colorless to light yellow/amber liquid | [1][2] |
| Boiling Point | 219 °C (with partial decomposition) | [3] |
| 82-83 °C at 7 mmHg | ||
| Melting Point | -15 °C | [2] |
| Density | 2.136 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.552 | |
| Water Solubility | Soluble | [2] |
| LogP | 1.1 | [5] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
Mass Spectrometry (MS): GC-MS data is available for this compound, with a notable peak at m/z 123.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum, typically run as a neat liquid on a capillary cell, provides information about the functional groups present in the molecule.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR data have been reported, providing detailed structural information.[1]
Chemical Reactivity and Stability
This compound is a reactive compound that can participate in various chemical transformations. It is reported to be a bifunctional crosslinking reagent. The hydroxyl group can undergo typical alcohol reactions, while the carbon-bromine bonds are susceptible to nucleophilic substitution. It is stable under normal temperatures and pressures.
Experimental Protocols
Synthesis of this compound (Glycerol α,γ-dibromohydrin)
This protocol is adapted from a procedure in Organic Syntheses.[6]
Equation:
HOCH₂(CHOH)CH₂OH + 2 HBr → BrCH₂(CHOH)CH₂Br + 2 H₂O
Materials:
-
Glycerol (98%)
-
Red phosphorus
-
Bromine
-
Sodium bicarbonate
-
Calcium chloride
Procedure:
-
In a 3-liter three-necked, round-bottomed flask equipped with a powerful stirrer, a dropping funnel, and a gas outlet tube, thoroughly mix 1.6 kg (17.4 moles) of glycerol with 200 g (6.5 gram atoms) of red phosphorus.[6]
-
Gradually add 900 cc (2808 g, 17.5 moles) of bromine through the dropping funnel over approximately eight hours with vigorous stirring. The tip of the dropping funnel should be near the bottom of the flask to minimize bromine escape.[6]
-
The reaction is exothermic, and the temperature should be maintained between 80–100 °C by controlling the rate of bromine addition.[6]
-
After all the bromine has been added, allow the mixture to stand overnight. Then, warm the mixture on a water bath until all the bromine is consumed (1-2 hours).[6]
-
Transfer the reaction mixture to a distillation flask and distill under reduced pressure. Initially, a mixture of hydrobromic acid and water will distill, followed by the dibromohydrin.[6]
-
Raise the temperature of the heating bath to a maximum of 180 °C. Stop the distillation at the first sign of decomposition.[6]
-
To the distillate, add a slight excess of solid sodium bicarbonate to neutralize any acid.[6]
-
Separate the oily layer, dry it with a small amount of calcium chloride, and then fractionally distill it under reduced pressure.[6]
Purification
The primary method for purifying this compound is fractional distillation under reduced pressure, as described in the synthesis protocol.[6] This method separates the product from unreacted starting materials and byproducts.
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method can be used for the analysis of this compound.[7]
-
Column: Newcrom R1[7]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid.[7]
-
Detection: UV or MS
Gas Chromatography-Mass Spectrometry (GC-MS):
A GC-MS method, similar to that used for the analysis of 1,3-dichloro-2-propanol (B29581), can be adapted for this compound.[8][9]
-
Extraction: The analyte can be extracted from aqueous samples using a suitable organic solvent like ethyl acetate.[8][9]
-
Column: A column suitable for the separation of polar halogenated compounds.
-
Carrier Gas: Helium or Nitrogen.
-
Detection: Mass Spectrometry (electron ionization).
Biological Activity and Toxicology
This compound is utilized as a biocide and preservative in various industrial applications, including water treatment.[2] Its antimicrobial activity is attributed to the reactivity of the bromine atoms with cellular components, leading to the disruption of their structure and function.[2]
Despite its utility, this compound is a hazardous substance. It is classified as toxic if swallowed and causes skin and serious eye irritation.[10] Furthermore, it is suspected of causing cancer and genetic defects.[10]
Genotoxicity and Carcinogenicity
Studies on the structurally related compound, 1,3-dichloro-2-propanol, suggest that its genotoxicity is mediated by the chemical formation of epichlorohydrin, a known carcinogen.[11] A similar mechanism may be responsible for the genotoxic and carcinogenic properties of this compound, where it is metabolized to the genotoxic agent, epibromohydrin. The genotoxicity of related brominated propanes has been demonstrated in various assays, including the induction of DNA repair and micronucleus formation.[12] Carcinogenicity studies of the related 1,3-dibromopropane (B121459) have shown evidence of tumor formation at multiple sites in animal models.
Safety and Handling
Due to its toxicity and potential carcinogenicity, this compound must be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable chemical intermediate with a range of applications. Its synthesis and purification can be achieved through established chemical procedures. However, its significant health hazards, including suspected carcinogenicity and genotoxicity, underscore the importance of stringent safety measures during its handling and use. For professionals in drug development and research, a thorough understanding of its reactivity and toxicological profile is essential for both its safe application in synthesis and for assessing the potential risks associated with its presence as an impurity in pharmaceutical products. Further research into its specific molecular targets and signaling pathway interactions will provide a more complete picture of its biological activity.
References
- 1. This compound | C3H6Br2O | CID 7287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Propanol, 1,3-dibromo- [webbook.nist.gov]
- 4. This compound 96-21-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. PubChemLite - this compound (C3H6Br2O) [pubchemlite.lcsb.uni.lu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Separation of 2-Propanol, 1,3-dibromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. Genotoxicity of 1,3-dichloro-2-propanol in the SOS chromotest and in the Ames test. Elucidation of the genotoxic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genotoxicity and carcinogenicity testing of 1,2-dibromopropane and 1,1,3-tribromopropane in comparison to 1,2-dibromo-3-chloropropane - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,3-Dibromo-2-propanol: Structure, Isomers, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-Dibromo-2-propanol, a dihalogenated alcohol with applications as a chemical intermediate and crosslinking reagent. The document details its chemical structure, isomers, physicochemical properties, and relevant experimental protocols, designed to support research and development activities in the chemical and pharmaceutical sciences.
Structural Formula and Isomers
This compound, also known as α,γ-dibromohydrin, has the chemical formula C₃H₆Br₂O.[1][2] Its structure consists of a three-carbon propane (B168953) chain with bromine atoms attached to the first and third carbons and a hydroxyl group on the second carbon.
Below is the structural formula for this compound:
The molecular formula C₃H₆Br₂O can represent several structural isomers. The primary isomers are other dibromopropanol compounds where the positions of the bromine atoms and the hydroxyl group differ. Additionally, dibromopropane (B1216051) isomers exist which lack the hydroxyl group.[3]
The main isomers of dibromopropanol include:
-
1,1-Dibromo-2-propanol
-
2,2-Dibromo-1-propanol[4]
-
2,3-Dibromo-1-propanol[5]
-
1,2-Dibromo-1-propanol (chiral)
-
1,3-Dibromo-1-propanol (chiral)
Below are the structural representations of these key isomers:
Physicochemical Properties
A summary of the key physicochemical properties of this compound and one of its common isomers, 2,3-Dibromo-1-propanol, is presented below for comparison. Data for other isomers is less readily available.
| Property | This compound | 2,3-Dibromo-1-propanol |
| Molecular Formula | C₃H₆Br₂O[1][2][6] | C₃H₆Br₂O[5] |
| Molecular Weight ( g/mol ) | 217.89[6] | 217.887[5] |
| CAS Number | 96-21-9[1][2][6] | 96-13-9[5] |
| Appearance | Colorless or yellowish oily liquid | Clear colorless to slightly yellow viscous liquid[7] |
| Boiling Point | 219 °C (with partial decomposition)[8]; 82-83 °C at 7 mmHg | 219 °C[9] |
| Density (g/mL) | 2.136 at 25 °C | 2.120 at 20 °C[9] |
| Refractive Index | 1.552 at 20 °C | 1.552[8] |
| Solubility | Insoluble in water; Soluble in alcohol and ether | Soluble in water (5-10 g/100 mL at 20 ºC) and ethanol[7][9] |
Experimental Protocols
This section details methodologies for the synthesis of dibromopropanol compounds and a common subsequent reaction.
A common method for the synthesis of vicinal dihalohydrins is the reaction of an alkene with a halogen in the presence of water. The following protocol is based on the synthesis of 2,3-dibromo-1-propanol from allyl alcohol.
Materials:
-
Allyl alcohol
-
Bromine
-
n-Heptane
-
Round-bottom flask
-
Stirring apparatus
-
Addition funnels
-
Temperature control system
Procedure:
-
To a reaction vessel containing n-heptane, simultaneously and continuously add bromine and allyl alcohol.[10]
-
Maintain the reaction mixture at a controlled temperature, for instance, between 20-30°C, throughout the addition period.[10]
-
The reaction of bromine and allyl alcohol proceeds rapidly to form 2,3-dibromo-1-propanol.[10]
-
As the reaction progresses, the mixture will separate into two phases: an upper phase of the reaction medium and a lower phase comprising the product.[10]
-
Continuously remove the lower, product-rich layer from the reaction vessel.[10]
-
Purify the collected product, for example, by removing low-boiling materials, to obtain 2,3-dibromo-1-propanol.[10]
Dibromoalkanes can undergo elimination reactions to form alkenes or alkynes. This protocol describes a general method for dehydrobromination using a strong base.
Materials:
-
1,2-dibromo-1,2-diphenylethane (B1143902) (as a model compound)
-
Potassium hydroxide (B78521) (KOH), solid
-
1,2-ethanediol (B42446) (ethylene glycol)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Stirring bar or boiling chips
-
Beaker
-
Ice bath
-
Vacuum filtration apparatus
-
95% Ethanol for recrystallization
Procedure:
-
Combine 3 grams of 1,2-dibromo-1,2-diphenylethane and 1.5 grams of solid potassium hydroxide in a 100 mL round-bottom flask.[11]
-
Add 15 mL of 1,2-ethanediol and boiling chips to the flask. Swirl to mix the reactants.[11]
-
Set up the apparatus for reflux and heat the mixture to a steady boil.[11]
-
Reflux the reaction mixture for 25 minutes.[11]
-
After reflux, turn off the heat and transfer the hot contents to a small beaker.[11]
-
Allow the solution to cool to room temperature, then add 25 mL of water and chill in an ice bath to precipitate the solid product.[11]
-
Collect the crude product by vacuum filtration, washing with a small amount of ice water.[11]
-
Purify the solid by recrystallization from a minimum amount of hot 95% ethanol.[11]
-
Collect the purified product by vacuum filtration.[11]
Applications and Safety Considerations
This compound is utilized as a bifunctional crosslinking reagent and in the synthesis of various organic compounds, including thioether ligands and 1,3-propanediamine derivatives.[12]
Safety: this compound is a flammable liquid and is toxic if swallowed.[6] It can cause skin and serious eye irritation and may cause respiratory irritation.[6] It is also suspected of causing cancer.[6] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this chemical. It should be stored away from sources of ignition.[13]
References
- 1. 2-Propanol, 1,3-dibromo- [webbook.nist.gov]
- 2. 2-Propanol, 1,3-dibromo- [webbook.nist.gov]
- 3. Dibromopropane - Wikipedia [en.wikipedia.org]
- 4. 2,2-Dibromopropan-1-ol | C3H6Br2O | CID 14830026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3-Dibromopropyl alcohol [webbook.nist.gov]
- 6. This compound | C3H6Br2O | CID 7287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. 1,1-Dibromopropan-2-ol (62872-25-7) for sale [vulcanchem.com]
- 10. US3932540A - Process for the production of 2,3-dibromo-1-propanol - Google Patents [patents.google.com]
- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 12. This compound | 96-21-9 [chemicalbook.com]
- 13. Page loading... [wap.guidechem.com]
1,3-Dibromo-2-propanol safety data sheet (SDS) and handling
An In-depth Technical Guide to the Safe Handling of 1,3-Dibromo-2-propanol
This guide provides comprehensive safety data and handling protocols for this compound (CAS No: 96-21-9), tailored for researchers, scientists, and professionals in drug development. It consolidates critical information from Safety Data Sheets (SDS) and other technical sources to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is classified as a hazardous chemical and requires careful handling.[1] It is a flammable liquid and vapor that is toxic if swallowed, causes skin and eye irritation, and is suspected of causing genetic defects and cancer.[2][3][4]
GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor.[2][4] |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed.[2][4] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2][4] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[2][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[2][4] |
| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects.[2][3] |
| Carcinogenicity | 2 | H351: Suspected of causing cancer.[2][3] |
Users must obtain special instructions before use and not handle the substance until all safety precautions have been read and understood.[2][3]
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. It is a colorless or yellowish oily liquid that may oxidize and turn yellow when exposed to air for extended periods.[5]
| Property | Value |
| Synonyms | α,γ-Dibromohydrin, 1,3-Dibromopropan-2-ol, Glycerol α,γ-dibromohydrin |
| CAS Number | 96-21-9[2] |
| Molecular Formula | C₃H₆Br₂O[5][6] |
| Molecular Weight | 217.89 g/mol [6] |
| Appearance | Colorless to light yellow or brown liquid[2][5] |
| Melting Point | 103-106 °C[2][5] |
| Boiling Point | 82-83 °C at 7-9 hPa (mmHg)[2] |
| Density | 2.136 g/mL at 25 °C[2][5] |
| Flash Point | 47 °C (116.6 °F) - closed cup[2] |
| Water Solubility | Soluble, but may be limited[1][5] |
| Refractive Index | n20/D 1.552[7] |
Toxicological Information
The toxicological properties of this compound have not been fully investigated, but available data indicate significant hazards.[6]
-
Acute Toxicity : Toxic if swallowed.[2] Ingestion may be fatal.[6]
-
Skin Corrosion/Irritation : Causes skin irritation and potentially severe burns.[2][6]
-
Eye Damage/Irritation : Causes serious eye irritation and potentially severe burns.[2][6]
-
Respiratory Sensitization : May cause respiratory irritation.[2]
-
Carcinogenicity : Suspected of causing cancer, with limited evidence in animal studies.[2][3]
-
Germ Cell Mutagenicity : Suspected of causing genetic defects.[2][3] There is a possible risk of irreversible effects.[5]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is mandatory to minimize exposure and risk.
Handling
-
Ventilation : Always handle in a well-ventilated area, preferably inside a chemical fume hood.[1][8]
-
Ignition Sources : Keep away from heat, sparks, open flames, and hot surfaces.[1][2] Use only non-sparking tools and take precautionary measures against static discharge.[1][8]
-
Personal Contact : Avoid all personal contact, including inhalation of vapor or mist.[2][9] Do not get in eyes, on skin, or on clothing.[1][6]
-
Hygiene : Wash hands and any exposed skin thoroughly after handling.[2][6] Contaminated clothing should be removed and washed before reuse.[3][6]
Storage
-
Conditions : Store in a cool, dry, and well-ventilated place.[2][6] The recommended storage temperature is 2-8°C in an inert atmosphere.[7]
-
Container : Keep the container tightly closed and stored in a locked area.[1][2][6] Containers that have been opened must be carefully resealed and kept upright.[2]
-
Incompatibilities : Store away from strong oxidizing agents.[1][6]
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and appropriate PPE are critical for safety.
-
Engineering Controls : A chemical fume hood or other local exhaust ventilation is required.[1][9] Ventilation equipment should be explosion-proof.[9] Eyewash stations and safety showers must be readily accessible near the workstation.[1][10]
Personal Protective Equipment (PPE) Requirements
| Protection Type | Specifications | Rationale |
| Eye/Face | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][6] | Protects against splashes and severe eye irritation.[6] |
| Skin | Wear appropriate protective gloves (e.g., PVC, Neoprene) and protective clothing to prevent skin exposure.[6][9] | Prevents skin irritation and burns.[6] |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[1][6] A type ABEK (EN14387) respirator filter is recommended. | Protects against inhalation of harmful vapors and mists.[2] |
Emergency and First-Aid Procedures
Immediate and appropriate responses to exposure or spills are crucial.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Ingestion | Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[2] Rinse mouth with water. Never give anything by mouth to an unconscious person.[2] |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2][6] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2] Continue rinsing and consult a physician immediately.[2][6] |
Accidental Release Measures
-
Spills : Evacuate personnel and move upwind.[9] Remove all sources of ignition.[1][8] Absorb the spill with inert material like dry sand or earth and place it into a chemical waste container.[6] Use spark-proof tools and ensure adequate ventilation.[1][8]
Fire-Fighting Measures
-
Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Hazards : Vapors may form explosive mixtures with air.[1] During a fire, irritating and highly toxic gases may be generated, including carbon oxides and hydrogen bromide.[1][6]
-
Equipment : Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH approved, and full protective gear.[1][6]
Experimental Applications
This compound is a versatile dihalogenated alcohol used as a bifunctional crosslinking reagent and an intermediate in various syntheses.[11] Specific laboratory applications include:
-
Preparation of thioether ligands for nanoparticle synthesis.
-
Synthesis of 2-(alkoxy)propenyl bromide.
-
Use in the chemical crosslinking of cysteine mutants of proteins.
-
Synthesis of 1,3-propanediamine derivatives.
-
Preparation of 1,3-dinitrooxy-2-propanol.
Researchers should consult the primary literature for detailed experimental protocols related to these applications.
Safe Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound 96-21-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound | C3H6Br2O | CID 7287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. This compound(96-21-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 7. This compound CAS#: 96-21-9 [m.chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
- 11. This compound | 96-21-9 [chemicalbook.com]
Formation of Epoxides from Halohydrins: A Technical Guide to the Synthesis of Epibromohydrin from 1,3-Dibromo-2-propanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the chemical mechanism and synthetic protocol for the formation of epibromohydrin (B142927) from 1,3-dibromo-2-propanol. While the user's query specified epichlorohydrin (B41342), the direct precursor to epichlorohydrin is its chlorinated analog, 1,3-dichloro-2-propanol. The corresponding reaction of this compound yields epibromohydrin. The underlying chemical principles and reaction mechanism are analogous for both syntheses, involving a base-mediated intramolecular cyclization. This process, a variant of the Williamson ether synthesis, is a fundamental transformation in organic chemistry for the formation of epoxides.
Core Reaction Mechanism: Intramolecular SN2 Cyclization
The conversion of this compound to epibromohydrin is a classic example of an intramolecular nucleophilic substitution (SN2) reaction, often referred to as dehydrobromination. The reaction proceeds in two primary steps when initiated by a base, such as calcium hydroxide (B78521) or sodium hydroxide.
-
Deprotonation: The basic catalyst, typically a hydroxide ion (OH⁻), abstracts the acidic proton from the hydroxyl group of the this compound. This acid-base reaction forms an alkoxide intermediate, which is a much stronger nucleophile than the original alcohol.
-
Intramolecular Cyclization: The newly formed nucleophilic alkoxide attacks one of the adjacent carbon atoms bearing a bromine atom. Bromide is a good leaving group, and this intramolecular attack proceeds via an SN2 mechanism, leading to the displacement of the bromide ion and the formation of a three-membered epoxide ring. This cyclization is entropically favored due to the proximity of the reacting groups.
The overall reaction is a stereospecific process, with the stereochemistry of the starting material influencing the stereochemistry of the resulting epoxide.
Caption: Reaction mechanism for epibromohydrin formation.
Experimental Protocol: Synthesis of Epibromohydrin
The following protocol for the synthesis of epibromohydrin from this compound (also known as glycerol (B35011) α,γ-dibromohydrin) is adapted from a standard procedure in organic synthesis.[1]
Materials:
-
This compound (Glycerol α,γ-dibromohydrin)
-
Technical, powdered calcium hydroxide (Ca(OH)₂)
-
Water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Equipment:
-
5-L round-bottomed flask
-
Distillation apparatus with reduced pressure capabilities
-
Shaking apparatus
-
Separatory funnel
-
Fractional distillation column
Procedure:
-
Reaction Setup: In a 5-L round-bottomed flask, suspend 2140 g (9.8 moles) of this compound in 1.5 L of water.
-
Addition of Base: Gradually add 400 g of powdered calcium hydroxide to the suspension over approximately 15 minutes with continuous shaking. Following this, add another 400 g of calcium hydroxide (for a total of 9.5 moles) at once.
-
Distillation: Immediately distill the mixture under reduced pressure. Epibromohydrin is volatile with water vapor under these conditions and will co-distill.[1] The recommended distillation pressure is around 50 mm, at which epibromohydrin boils at 61–62°C.[1]
-
Workup: Collect the distillate, which will separate into two layers. The lower layer is the crude epibromohydrin.
-
Drying and Purification: Combine the lower layers from the distillation, dry over anhydrous sodium sulfate, and then purify by fractional distillation at either atmospheric or reduced pressure. The final product, epibromohydrin, has a boiling point of 134–136°C at atmospheric pressure.[1]
Caption: Experimental workflow for epibromohydrin synthesis.
Quantitative Data Summary
The following table summarizes the quantitative data from the described experimental protocol for the synthesis of epibromohydrin.[1]
| Parameter | Value |
| Reactant | |
| This compound (moles) | 9.8 moles |
| This compound (mass) | 2140 g |
| Reagent | |
| Calcium Hydroxide (moles) | ~9.5 moles |
| Calcium Hydroxide (mass) | 800 g |
| Water (volume) | 1.5 L |
| Reaction Conditions | |
| Pressure | Reduced (e.g., 50 mm Hg) |
| Boiling Point of Product (at 50 mm Hg) | 61-62 °C |
| Product Yield | |
| Epibromohydrin (mass) | 1130–1200 g |
| Theoretical Yield (%) | 84–89% |
Side Reactions and Considerations
While the intramolecular cyclization is the major reaction pathway, side reactions can occur, potentially reducing the yield of the desired epoxide. The primary side reaction is the hydrolysis of the newly formed epibromohydrin back to a diol (1-bromo-2,3-propanediol), especially in the presence of water and base.[2] To minimize this, the epibromohydrin is typically removed from the reaction mixture by distillation as it is formed.[1]
For the analogous synthesis of epichlorohydrin, hydrolysis to glycerol is also a significant side reaction. The reactivity of 1,3-dihalopropanols is generally higher than their 2,3-isomers, which can be a factor if the starting material is a mixture of isomers.
Conclusion
The formation of epibromohydrin from this compound is a robust and high-yielding reaction that proceeds through a base-catalyzed intramolecular SN2 mechanism. The principles and experimental approach are directly comparable to the industrial synthesis of epichlorohydrin from its corresponding dichloro-precursor. Careful control of reaction conditions, particularly the prompt removal of the product, is crucial to maximizing yield and minimizing the formation of hydrolysis byproducts. This fundamental transformation remains a cornerstone of epoxide synthesis for various applications in research and industry.
References
Commercial Availability and Synthetic Applications of 1,3-Dibromo-2-propanol: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, 1,3-Dibromo-2-propanol (CAS No. 96-21-9) serves as a versatile building block and crosslinking agent in a multitude of synthetic applications. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, safety considerations, and detailed experimental protocols for its use in research and development.
Commercial Availability and Grades
This compound is readily available from several major chemical suppliers. It is predominantly offered at a "technical grade," typically with a purity of 95% or greater. Researchers should consult specific supplier documentation for detailed specifications and impurity profiles.
| Supplier | Grade | Purity | Additional Notes |
| Sigma-Aldrich | Technical Grade | 95% | - |
| Thermo Scientific Chemicals | - | 95% | Originally part of the Acros Organics portfolio. |
| Tokyo Chemical Industry (TCI) | - | >95.0% (GC) | Stabilized with a copper chip. |
| MedChemExpress | Biochemical Reagent | - | For research use only. |
| Lab Pro Inc | - | Min. 95.0% (GC) | Stabilized with a copper chip. |
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is crucial for its proper handling, storage, and application in experimental design.
| Property | Value | Reference |
| Molecular Formula | C₃H₆Br₂O | [1] |
| Molecular Weight | 217.89 g/mol | [1] |
| Appearance | Colorless to light yellow or light brown liquid | [2] |
| Density | 2.136 g/mL at 25 °C | [2] |
| Boiling Point | 82-83 °C at 7 mmHg | [3] |
| Melting Point | Not applicable (liquid at room temperature) | - |
| Flash Point | 47 °C (116.6 °F) - closed cup | [2] |
| Refractive Index | n20/D 1.552 | [3] |
| Solubility | Soluble in alcohol and ether; slightly soluble in water. | - |
| CAS Number | 96-21-9 | [1] |
| InChI Key | KIHQZLPHVZKELA-UHFFFAOYSA-N | [1] |
| SMILES | C(C(CBr)O)Br | [1] |
Safety and Handling
This compound is a hazardous chemical and requires careful handling in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.
Hazard Statements:
-
H226: Flammable liquid and vapor.
-
H301: Toxic if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H351: Suspected of causing cancer.
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For comprehensive safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Synthetic Applications and Experimental Protocols
This compound is a valuable precursor for the synthesis of a wide range of organic molecules, including pharmaceutical intermediates and crosslinked polymers. Its bifunctional nature, possessing two reactive bromine atoms and a hydroxyl group, allows for diverse chemical transformations.
Synthesis of 1,3-Diamino-2-propanol (B154962) Derivatives
Experimental Protocol: Synthesis of a N,N'-Disubstituted-1,3-diamino-2-propanol
This protocol outlines the general steps for the synthesis of a disubstituted diamino-propanol derivative. The choice of the primary amine will determine the final N-substituents.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol (B145695) or acetonitrile.
-
Amine Addition: Add an excess of the desired primary amine (e.g., benzylamine, 4-6 equivalents) to the solution. The excess amine acts as both the nucleophile and a base to neutralize the hydrobromic acid formed during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess amine and solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining amine hydrobromide salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel to yield the pure N,N'-disubstituted-1,3-diamino-2-propanol.
Crosslinking of Polymers
The bifunctionality of this compound also makes it an effective crosslinking agent for polymers containing nucleophilic functional groups, such as amines or thiols. The two bromine atoms can react with these groups on different polymer chains, forming covalent bonds and creating a three-dimensional network structure. This crosslinking can significantly improve the mechanical strength, thermal stability, and chemical resistance of the polymer.
General Experimental Protocol: Polymer Crosslinking
-
Polymer Solution/Melt: Dissolve the polymer in a suitable solvent or melt the polymer if it is a thermoplastic.
-
Addition of Crosslinker: Add a calculated amount of this compound to the polymer solution or melt. The amount will depend on the desired degree of crosslinking. A basic catalyst may be required to facilitate the reaction.
-
Curing: Heat the mixture to a temperature that initiates the crosslinking reaction but is below the degradation temperature of the polymer. The curing time will vary depending on the polymer, the concentration of the crosslinker, and the temperature.
-
Characterization: After curing, the crosslinked polymer can be characterized using various analytical techniques to determine the degree of crosslinking and the changes in its physical and chemical properties.
References
Historical Methods for the Preparation of 1,3-Dibromo-2-propanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a significant historical method for the synthesis of 1,3-Dibromo-2-propanol, a valuable intermediate in organic synthesis. The information presented is compiled from established chemical literature, offering insights into early 20th-century laboratory practices. This document details the experimental protocol, presents quantitative data in a structured format, and includes a visual representation of the experimental workflow.
Core Synthesis Route: Bromination of Glycerol (B35011) with Phosphorus and Bromine
One of the well-documented historical methods for preparing this compound involves the reaction of glycerol with bromine in the presence of red phosphorus. This method, detailed in Organic Syntheses, provides a robust procedure for obtaining the desired product.[1]
Reaction Principle
The overall transformation involves the replacement of the primary hydroxyl groups of glycerol with bromine atoms. Red phosphorus is used to generate phosphorus tribromide in situ, which then acts as the brominating agent. The reaction is a classic example of converting a polyol to a dihaloalkane.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the historical synthesis method.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| Glycerol (98%) | 1.6 (17.4) | kg (moles) | Commercial grade.[1] |
| Red Phosphorus | 200 (6.5) | g (gram atoms) | Should be thoroughly mixed with glycerol before bromine addition.[1] |
| Bromine | 900 (17.5) | cm³ (moles) | U.S.P. grade.[1] |
| Reaction Conditions | |||
| Bromine Addition Time | ~8 | hours | Gradual addition with effective stirring.[1] |
| Initial Temperature | Room Temperature | °C | |
| Water Bath Temperature | 70-75 | °C | Applied towards the end of bromine addition and during subsequent warming.[1] |
| Post-Addition Standing Time | Overnight | ||
| Post-Addition Warming Time | 1-2 | hours | Until all bromine is consumed.[1] |
| Distillation | |||
| Bath Temperature | up to 180 | °C | Raised as fast as boiling permits.[1] |
| Pressure | Reduced (Water Pump) | ||
| Boiling Point of Product | 110-112 | °C | at 20 mm pressure.[1] |
| Yield and Product | |||
| Yield | 2000-2050 (52-54) | g (%) | Based on glycerol.[1] |
| Appearance | Colorless liquid | Becomes yellow on standing.[1] | |
| Specific Gravity (20°C) | ~2.14 | [1] |
Experimental Protocol
The following is a detailed methodology for the preparation of this compound based on the historical literature.[1]
1. Apparatus Setup: A 3-liter, three-necked, round-bottomed flask is equipped with a powerful glycerol-sealed stirrer, a dropping funnel, and an outlet tube for escaping gases. The gas outlet should be connected to a gas trap or directed over a concentrated sodium hydroxide (B78521) solution to neutralize the hydrogen bromide and bromine fumes produced.
2. Reaction Mixture Preparation: In the reaction flask, 1.6 kg (17.4 moles) of 98% glycerol is thoroughly mixed with 200 g (6.5 gram atoms) of red phosphorus. It is crucial that the phosphorus is well-suspended in the glycerol before the addition of bromine to prevent a violent reaction.
3. Bromine Addition: 900 cm³ (17.5 moles) of bromine is added gradually through the dropping funnel over approximately eight hours with efficient stirring. To minimize the escape of bromine vapor, the tip of the dropping funnel should extend almost to the bottom of the flask.
4. Reaction Progression and Completion: Towards the end of the bromine addition, the flask is warmed in a water bath at 70–75°C. After all the bromine has been added, the mixture is allowed to stand overnight. The following day, the mixture is warmed on the water bath for one to two hours until all the bromine has been consumed.
5. Distillation: The reaction mixture is transferred to a 3-liter round-bottomed flask fitted with a wide delivery tube and a capillary tube for distillation under reduced pressure. The distillation is carried out using a water pump, and the receiver is cooled with water. The flask is heated in an oil bath, with the temperature gradually raised to 180°C. Initially, a mixture of hydrobromic acid and water distills over, followed by the dibromohydrin. The distillation should be stopped immediately if signs of decomposition, such as gas formation, are observed.
6. Purification: The crude, straw-yellow distillate is treated with a slight excess of solid sodium carbonate to neutralize any acidic impurities. The mixture is then filtered. The filtered liquid is subjected to a second distillation under reduced pressure. A small forerun is collected, and the main fraction of this compound is collected at 110–112°C under 20 mm pressure.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of 1,3-Dibromo-2-propanol
This guide provides a comprehensive overview of the principles and methodologies for calculating the theoretical yield of 1,3-Dibromo-2-propanol. Tailored for researchers, scientists, and professionals in drug development, this document outlines the crucial steps in determining the maximum possible product from a given set of reactants. The synthesis of this compound, a key intermediate in various chemical processes, serves as a practical example.
Foundational Principles of Theoretical Yield
The theoretical yield represents the maximum quantity of a product that can be formed from the complete conversion of the limiting reactant in a chemical reaction.[1][2][3] It is a crucial calculation in chemistry for evaluating the efficiency of a reaction. The percentage yield, which compares the actual yield (the amount of product experimentally obtained) to the theoretical yield, is a primary indicator of a reaction's success.[1][4] An ideal reaction would have a 100% yield; however, factors such as side reactions, incomplete reactions, and product loss during purification often result in a lower actual yield.[1]
Synthesis of this compound from Glycerol (B35011)
A common and well-documented method for synthesizing this compound is the reaction of glycerol with bromine, often using red phosphorus as a catalyst.[5][6] This section will focus on this specific synthesis to illustrate the theoretical yield calculation.
Balanced Chemical Equation:
The reaction between glycerol and bromine to form this compound is a substitution reaction. The balanced chemical equation is essential for determining the stoichiometric relationships between reactants and products.
2 P + 3 Br₂ → 2 PBr₃
3 C₃H₈O₃ + 2 PBr₃ → 3 C₃H₆Br₂(OH) + 2 H₃PO₃
The overall balanced equation can be represented as:
6 C₃H₈O₃ + 3 Br₂ + 2 P → 6 C₃H₆Br₂O + 2 H₃PO₃
For the purpose of a simplified stoichiometric calculation focusing on the primary reactants and product, the following relationship is often used:
C₃H₈O₃ + 2 HBr → C₃H₆Br₂O + 2 H₂O
This simplified equation assumes the in-situ generation of HBr from P and Br₂.
Step-by-Step Calculation of Theoretical Yield
The calculation of the theoretical yield involves a systematic process to identify the limiting reactant and subsequently determine the maximum amount of product that can be formed.[2][4][7]
Workflow for Theoretical Yield Calculation:
Figure 1: Logical workflow for calculating the theoretical yield.
Step 1: Determine the Moles of Each Reactant
To begin, the mass of each reactant is converted to moles using their respective molar masses.[7]
-
Moles = Mass (g) / Molar Mass ( g/mol )
Step 2: Identify the Limiting Reactant
The limiting reactant is the reactant that will be consumed first in the reaction, thereby limiting the amount of product that can be formed.[1][3][4] To identify the limiting reactant, the mole ratio of the reactants is compared to the stoichiometric ratio from the balanced equation.
Step 3: Calculate the Moles of Product
Once the limiting reactant is identified, the number of moles of this compound that can be produced is calculated based on the stoichiometry of the balanced chemical equation.
Step 4: Calculate the Theoretical Yield in Grams
Finally, the moles of the product are converted to grams using its molar mass to obtain the theoretical yield.[2]
-
Theoretical Yield (g) = Moles of Product × Molar Mass of Product ( g/mol )
Quantitative Data for Synthesis of this compound from Glycerol
The following table summarizes the necessary quantitative data for a sample synthesis of this compound from glycerol.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Density (g/mL) | Amount Used (Example) | Moles (Example) |
| Glycerol | C₃H₈O₃ | 92.09 | 1.261 | 1.6 kg (17.4 moles)[5] | 17.4 |
| Bromine | Br₂ | 159.808 | 3.1028 | 2808 g (17.5 moles)[5] | 17.5 |
| Red Phosphorus | P | 30.974 | 2.34 | 200 g (6.5 gram atoms)[5] | 6.5 |
| This compound | C₃H₆Br₂O | 217.89 [8][9] | 2.136 [6][10] | N/A | N/A |
Detailed Experimental Protocol: Synthesis of this compound from Glycerol
The following protocol is based on a procedure from Organic Syntheses.[5]
Materials:
-
Glycerol (1.6 kg, 17.4 moles)
-
Red Phosphorus (200 g, 6.5 gram atoms)
-
Bromine (900 cm³, 2808 g, 17.5 moles)
Procedure:
-
In a 3-liter three-necked, round-bottomed flask equipped with a powerful stirrer, a dropping funnel, and a gas outlet tube, combine the glycerol and red phosphorus. Ensure the mixture is thoroughly combined.
-
Gradually add the bromine through the dropping funnel over approximately eight hours with vigorous stirring. The tip of the dropping funnel should be near the bottom of the flask to minimize the escape of bromine vapor.
-
The reaction is exothermic, and the temperature should be maintained between 80-100°C by controlling the rate of bromine addition.
-
After all the bromine has been added, allow the mixture to stand overnight.
-
The following day, warm the mixture on a water bath until all the bromine has been consumed (approximately 1-2 hours).
-
Transfer the reaction mixture to a distillation apparatus and distill under reduced pressure.
-
Collect the distillate, which will initially be a mixture of hydrobromic acid and water, followed by the this compound. The bath temperature may reach up to 180°C.
-
Neutralize the crude distillate with solid sodium bicarbonate, dry with anhydrous sodium sulfate, and redistill under reduced pressure. The pure product distills at 110-112°C under 20 mm Hg pressure.
Example Calculation of Theoretical Yield
Using the quantities from the experimental protocol above and the overall balanced equation:
6 C₃H₈O₃ + 3 Br₂ + 2 P → 6 C₃H₆Br₂O + 2 H₃PO₃
-
Moles of Reactants:
-
Glycerol: 17.4 mol
-
Bromine: 17.5 mol
-
Phosphorus: 6.5 mol
-
-
Identify Limiting Reactant:
-
Required ratio from balanced equation: 6 (Glycerol) : 3 (Bromine) : 2 (Phosphorus) or simplified, 3 : 1.5 : 1
-
Available moles: 17.4 (Glycerol), 17.5 (Bromine), 6.5 (Phosphorus)
-
Based on the stoichiometry, bromine is the limiting reactant.
-
-
Calculate Moles of Product:
-
From the balanced equation, 3 moles of Br₂ produce 6 moles of C₃H₆Br₂O.
-
Moles of C₃H₆Br₂O = (17.5 mol Br₂) × (6 mol C₃H₆Br₂O / 3 mol Br₂) = 35.0 mol C₃H₆Br₂O
-
-
Calculate Theoretical Yield:
-
Theoretical Yield (g) = 35.0 mol × 217.89 g/mol = 7626.15 g or 7.63 kg
-
The reported actual yield for this procedure is 2000-2050 g, which corresponds to a percentage yield of approximately 26-27%.[5]
Alternative Synthesis Route: Bromination of Allyl Alcohol
Another common method for preparing dibromopropanol is the bromination of allyl alcohol.[11][12][13] This reaction is an addition reaction across the double bond.
Balanced Chemical Equation:
CH₂=CHCH₂OH + Br₂ → BrCH₂CH(Br)CH₂OH
This reaction typically produces 2,3-dibromo-1-propanol (B41173), an isomer of this compound. However, side reactions can lead to the formation of this compound and other by-products.[11] The theoretical yield calculation for this synthesis follows the same principles outlined above.
Conclusion
The calculation of theoretical yield is a fundamental aspect of chemical synthesis, providing a benchmark against which to measure the efficiency of an experimental procedure. For the synthesis of this compound, a thorough understanding of the reaction stoichiometry, careful identification of the limiting reactant, and precise execution of the experimental protocol are paramount to optimizing the actual yield. This guide provides the necessary framework for researchers and professionals to accurately determine the theoretical yield and evaluate the success of their synthetic endeavors.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. How to Calculate Theoretical Yield: 12 Steps (with Pictures) [wikihow.com]
- 3. omnicalculator.com [omnicalculator.com]
- 4. byjus.com [byjus.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chembk.com [chembk.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. 2-Propanol, 1,3-dibromo- [webbook.nist.gov]
- 9. This compound | C3H6Br2O | CID 7287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 96-21-9 [chemicalbook.com]
- 11. US3932540A - Process for the production of 2,3-dibromo-1-propanol - Google Patents [patents.google.com]
- 12. US3378593A - Preparation of 2, 3-dibromopropanol - Google Patents [patents.google.com]
- 13. US3283013A - Process for the preparation of 2, 3-dibromo-1-propanol - Google Patents [patents.google.com]
Methodological & Application
The Strategic Application of 1,3-Dibromo-2-propanol in the Synthesis of Neuroprotective Agents
For Immediate Release
[City, State] – [Date] – In the landscape of pharmaceutical synthesis, the utility of versatile building blocks is paramount. Application notes released today highlight the critical role of 1,3-Dibromo-2-propanol as a key precursor in the synthesis of a promising class of neuroprotective agents, exemplified by the P7C3 series of compounds. These compounds have demonstrated significant potential in preclinical models of neurodegenerative diseases.
This compound, a readily available dihalogenated alcohol, serves as a strategic starting material for the generation of crucial epoxide intermediates, which are subsequently elaborated to construct the complex molecular architecture of these therapeutic candidates. The bifunctional nature of this compound, possessing two reactive bromine atoms and a central hydroxyl group, allows for a range of chemical transformations, making it an invaluable tool for medicinal chemists.
Synthesis of Neuroprotective Aminopropyl Carbazoles
A significant application of this compound in pharmaceutical development is its indirect use in the synthesis of neuroprotective aminopropyl carbazoles, such as P7C3-A20. The synthesis hinges on the initial conversion of this compound to a more reactive epoxide intermediate, such as epibromohydrin. This epoxide then serves as a key building block for introducing the propanolamine (B44665) side chain onto a carbazole (B46965) scaffold.
Quantitative Data Summary
The following table summarizes the key quantitative data for the multi-step synthesis of a P7C3 analog, starting from a precursor derived from this compound.
| Step | Reaction | Reactants | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Epoxidation of a 1,3-dihalopropanol derivative | 1,3-Dihalopropanol derivative, Base (e.g., NaOH) | Water | Ambient | 1-2 | >90 |
| 2 | Alkylation of 3,6-dibromocarbazole (B31536) with an epoxide | 3,6-Dibromocarbazole, Epoxide (e.g., Epibromohydrin), Base (e.g., NaH) | DMF | Ambient to 50 | 12-24 | 80-90 |
| 3 | Epoxide ring-opening with an amine | Carbazole-epoxide intermediate, Amine (e.g., an aniline (B41778) derivative) | DMF | 80 | 4-6 | 60-70 |
| 4 | Final modification/deprotection (if necessary) | Intermediate from Step 3, Requisite reagents | Various | Various | Various | Various |
Experimental Protocols
Protocol 1: Synthesis of Epibromohydrin from this compound
Objective: To synthesize the key epoxide intermediate, epibromohydrin, from this compound.
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Diethyl ether
Procedure:
-
Dissolve this compound in diethyl ether.
-
Slowly add an aqueous solution of sodium hydroxide to the ethereal solution with vigorous stirring at room temperature.
-
Continue stirring for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude epibromohydrin.
-
Purify the crude product by distillation to yield pure epibromohydrin.
Protocol 2: Synthesis of a P7C3 Analog Precursor
Objective: To synthesize a key intermediate in the P7C3 analog synthesis by reacting 3,6-dibromocarbazole with an epoxide derived from this compound.
Materials:
-
3,6-Dibromocarbazole
-
3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole (a representative epoxide)
-
N-(6-methoxypyridin-2-yl)-4-nitrobenzenesulfonamide
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF)
-
n-Butyllithium (n-BuLi)
Procedure:
-
To a solution of N-(6-methoxypyridin-2-yl)-4-nitrobenzenesulfonamide in DMF at 0 °C, add n-BuLi dropwise.[1]
-
Stir the solution for 15 minutes before adding 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole.[1]
-
Heat the reaction mixture to 80 °C for 4 hours.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired intermediate.
Synthetic Pathway Overview
The following diagram illustrates the general synthetic workflow from this compound to a neuroprotective aminopropyl carbazole derivative.
References
Synthesis of 1,3-Diamino-2-propanol from 1,3-Dibromo-2-propanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,3-diamino-2-propanol (B154962), a valuable precursor and versatile bidentate diamine ligand, using 1,3-dibromo-2-propanol as the starting material. 1,3-Diamino-2-propanol is a key building block in the synthesis of various organometallic compounds, fluorogenic dsDNA binders like N¹,N³-bis(4-amidinophenyl)propane-1,3-diamine (BAPPA), and as a branching unit in the creation of peptide dendrimers.[1]
Overview
The synthesis of 1,3-diamino-2-propanol from this compound proceeds via a nucleophilic substitution reaction where the bromine atoms are displaced by amino groups. This is typically achieved by treating this compound with a large excess of ammonia (B1221849). The use of excess ammonia is crucial to favor the formation of the primary diamine and to minimize the formation of secondary and tertiary amine by-products. The reaction is generally carried out in an aqueous solution, and a fixed alkali is often used to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the desired product.
While specific literature detailing the direct amination of this compound is limited, protocols for the analogous reaction using 1,3-dichloro-2-propanol (B29581) are well-established. The following protocols are adapted from these established methods, taking into account the potentially higher reactivity of the bromo- leaving groups.
Chemical and Physical Properties
A summary of the key physical and chemical properties of the precursor and the final product is provided in the table below for easy reference.
| Property | This compound | 1,3-Diamino-2-propanol |
| CAS Number | 96-21-9 | 616-29-5[1] |
| Molecular Formula | C₃H₆Br₂O | C₃H₁₀N₂O[1] |
| Molecular Weight | 217.89 g/mol | 90.12 g/mol [1] |
| Appearance | Colorless to light yellow liquid | White to yellowish solid[2] |
| Boiling Point | 219 °C (decomposes) | ~235 °C[3] |
| Melting Point | Not applicable | 40-44 °C[1] |
| Solubility | Insoluble in water; soluble in alcohol and ether. | Very soluble in water; soluble in methanol, ethanol (B145695).[2] |
Synthesis Pathway and Experimental Workflow
The overall synthetic pathway and a general experimental workflow are depicted in the diagrams below.
Caption: Reaction scheme for the synthesis of 1,3-diamino-2-propanol.
Caption: General experimental workflow for the synthesis and purification.
Experimental Protocols
The following is a representative protocol for the synthesis of 1,3-diamino-2-propanol from this compound, adapted from procedures for the corresponding dichloro- derivative.[3]
4.1. Materials and Reagents
-
This compound (97% or higher)
-
Aqueous ammonia (25-30% solution)
-
Sodium hydroxide (B78521) (optional, as a fixed alkali)
-
Deionized water
-
Ethanol (for purification)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
4.2. Representative Synthesis Protocol
-
Reaction Setup: In a high-pressure reactor equipped with a stirrer and a temperature controller, add a significant excess of aqueous ammonia solution (e.g., 10-20 molar equivalents relative to this compound).
-
Addition of Precursor: Slowly add this compound (1 equivalent) to the stirred ammonia solution. If using a fixed alkali, a stoichiometric amount of sodium hydroxide (2 equivalents) dissolved in a minimal amount of water can be added at this stage.
-
Reaction: Seal the reactor and heat the mixture to a temperature between 80-120°C. The reaction is typically carried out under the autogenous pressure generated at this temperature. Maintain the reaction for several hours (e.g., 4-8 hours) with continuous stirring. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess ammonia in a well-ventilated fume hood.
-
Isolation of Crude Product: Transfer the reaction mixture to a round-bottom flask. Remove the excess ammonia and a significant portion of the water by distillation at atmospheric pressure, followed by distillation under reduced pressure.
-
Purification:
-
The resulting crude product, which may contain inorganic salts (e.g., sodium bromide if NaOH was used), can be further purified.
-
Dissolve the crude product in a suitable solvent like ethanol and filter to remove the insoluble inorganic salts.
-
The filtrate is then concentrated under reduced pressure to remove the ethanol.
-
The final purification of 1,3-diamino-2-propanol is achieved by vacuum distillation. The pure product is a white crystalline solid upon cooling.[3]
-
4.3. Characterization
The identity and purity of the synthesized 1,3-diamino-2-propanol can be confirmed by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify the characteristic functional groups (amine N-H and alcohol O-H stretches).
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point Analysis: To assess the purity of the final product.
Quantitative Data
Due to the limited availability of specific data for the reaction with this compound, the following table provides expected outcomes based on analogous reactions with 1,3-dichloro-2-propanol. Yields are highly dependent on the reaction conditions.
| Parameter | Representative Value/Range | Notes |
| Molar Ratio (Ammonia:Dibromopropanol) | 10:1 to 20:1 | A high excess of ammonia is critical to minimize side reactions. |
| Reaction Temperature | 80 - 120 °C | Higher temperatures may increase the reaction rate but can also lead to more by-products. |
| Reaction Time | 4 - 8 hours | Should be optimized based on reaction monitoring. |
| Expected Yield | 40 - 60% | This is an estimated range based on similar reactions and may vary. |
| Purity (after distillation) | >95% | Can be achieved with careful vacuum distillation. |
Safety and Handling
-
This compound: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Ammonia: Concentrated ammonia solutions are corrosive and have a pungent, irritating odor. Handle in a fume hood and wear appropriate PPE.
-
High-Pressure Reactions: The reaction should be carried out in a properly rated and maintained pressure reactor by trained personnel.
Disclaimer: The provided protocols are for informational purposes and are based on established chemical principles and analogous reactions. Researchers should conduct a thorough literature search and risk assessment before attempting any chemical synthesis. All experiments should be performed in a suitable laboratory setting with appropriate safety precautions.
References
Application Notes and Protocols: Synthesis and Therapeutic Potential of 1,3-Diamino-2-propanol Derivatives from 1,3-Dibromo-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dibromo-2-propanol is a versatile bifunctional electrophile widely employed in organic synthesis. Its reaction with primary and secondary amines provides a straightforward route to a diverse range of N,N'-substituted 1,3-diamino-2-propanol (B154962) derivatives. These compounds are of significant interest in medicinal chemistry, serving as crucial intermediates in the synthesis of bioactive molecules, including enzyme inhibitors with therapeutic potential in oncology. This document provides detailed application notes on the synthesis of these derivatives, experimental protocols, and an overview of their applications in drug development, with a focus on their role as ornithine decarboxylase (ODC) inhibitors and as scaffolds for protease inhibitors.
Introduction
The nucleophilic substitution reaction between this compound and amines is a fundamental transformation for the construction of 1,3-diamino-2-propanol scaffolds. The presence of two reactive C-Br bonds allows for the introduction of two amine moieties, leading to symmetric or asymmetric diamino alcohols depending on the nature of the amine and the reaction conditions. The central hydroxyl group provides a key structural element and a potential site for further functionalization.
The resulting 1,3-diamino-2-propanol derivatives have emerged as valuable building blocks in the development of therapeutic agents. Notably, they have been investigated as inhibitors of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis that is often dysregulated in cancer.[1] Furthermore, this structural motif is a common feature in the design of various enzyme inhibitors, including proteases, which are also important targets in cancer therapy.[2]
Reaction Mechanism
The reaction of this compound with amines proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbon atoms bearing a bromine atom. This concerted step involves the formation of a C-N bond and the simultaneous cleavage of the C-Br bond, with the bromide ion acting as a leaving group.
In the presence of an excess of the amine, a second nucleophilic substitution occurs at the other carbon-bromine bond, leading to the formation of the 1,3-diamino-2-propanol derivative. The amine itself can act as a base to neutralize the hydrobromic acid (HBr) generated during the reaction, although an external base is often added to drive the reaction to completion and prevent the protonation of the amine nucleophile.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of a 1,3-diamino-2-propanol derivative using a primary amine.
Protocol 1: Synthesis of 1,3-bis[(trihydroxymethyl)methylamino]propane [3]
This protocol describes the reaction of 1,3-dibromopropane (B121459) with tris(hydroxymethyl)aminomethane. While the protocol uses 1,3-dibromopropane, the reaction is directly analogous to the reaction with this compound, providing a valuable reference for the synthesis of N,N'-substituted 1,3-diamino-2-propanols.
-
Materials:
-
Tris(hydroxymethyl)aminomethane (Tris)
-
1,3-Dibromopropane
-
Ethanol
-
Hydrobromic acid (HBr)
-
Sodium hydroxide (B78521) (NaOH)
-
Dehydrated alcohol for recrystallization
-
-
Procedure:
-
In a round-bottom flask, dissolve tris(hydroxymethyl)aminomethane in ethanol.
-
Add 1,3-dibromopropane to the solution. The molar ratio of Tris to 1,3-dibromopropane should be between 4:1.
-
Reflux the reaction mixture for 7 to 12 hours.
-
Cool the reaction mixture to induce crystallization of the crude product. The crystallization can be performed at room temperature or at a lower temperature.
-
Filter the mixture to remove the needle-like crystals.
-
To the filtrate, add hydrobromic acid (HBr) for acidification, followed by treatment with sodium hydroxide (NaOH) for basification to obtain the coarse target product.
-
The crude product is then purified by recrystallization from hot dehydrated alcohol. The mixture is cooled naturally, and any insolubles are removed by vacuum filtration. The filtrate is allowed to stand at room temperature for crystallization. This recrystallization step is repeated three times.
-
The purified product, 1,3-bis[(trihydroxymethyl)methylamino]propane, is obtained after vacuum filtration and drying.
-
Quantitative Data
The following table summarizes the quantitative data for the synthesis of 1,3-bis[(trihydroxymethyl)methylamino]propane as described in the provided protocol.[3]
| Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1:Reactant 2) | Solvent | Reaction Time (hours) | Reaction Temperature | Yield (%) | Purity (%) | Melting Point (°C) |
| Tris(hydroxymethyl)aminomethane | 1,3-Dibromopropane | 4:1 | Ethanol | 7 - 12 | Reflux | 60 | 99.5 | 164 - 165 |
Applications in Drug Development
The 1,3-diamino-2-propanol scaffold is a privileged structure in medicinal chemistry, finding applications in the development of various therapeutic agents, particularly in the field of oncology.
5.1. Ornithine Decarboxylase (ODC) Inhibition
Ornithine decarboxylase (ODC) is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation.[4] Elevated levels of ODC and polyamines are frequently observed in cancer cells, making ODC an attractive target for anticancer drug development.[5][6] 1,3-Diamino-2-propanol and its derivatives have been identified as inhibitors of ODC.[7] By blocking the activity of ODC, these compounds can deplete the cellular pool of polyamines, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
5.2. Protease Inhibitors
Proteases are a class of enzymes that play crucial roles in various physiological and pathological processes, including cancer progression, invasion, and metastasis.[8][9][10] The 1,3-diamino-2-propanol framework serves as a versatile scaffold for the design of potent and selective protease inhibitors. The amino groups can be functionalized to interact with the active site of the target protease, while the central hydroxyl group can form key hydrogen bonding interactions. Numerous protease inhibitors developed for cancer therapy incorporate this structural motif, highlighting its importance in the design of targeted anticancer drugs.[]
Visualizations
6.1. Signaling Pathway
The following diagram illustrates the central role of ornithine decarboxylase (ODC) in the polyamine biosynthesis pathway and its impact on cell proliferation, a key process in cancer development. Inhibition of ODC by 1,3-diamino-2-propanol derivatives can disrupt this pathway.
Caption: Inhibition of Ornithine Decarboxylase by 1,3-diamino-2-propanol derivatives.
6.2. Experimental Workflow
The following diagram outlines a general experimental workflow for the synthesis and purification of N,N'-substituted 1,3-diamino-2-propanols from this compound.
Caption: General workflow for the synthesis of 1,3-diamino-2-propanol derivatives.
References
- 1. This compound | C3H6Br2O | CID 7287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP1059285A2 - Process for the preparation of 1,3-diamino-2-propanol and 1,3-diamino-2-propanone derivatives - Google Patents [patents.google.com]
- 3. CN101376635A - Preparation of 1,3-bis[(trihydroxymethyl) methyl amino] propane - Google Patents [patents.google.com]
- 4. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preventing Cancer by Inhibiting Ornithine Decarboxylase: A Comparative Perspective on Synthetic vs. Natural Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ornithine decarboxylase: a promising and exploratory candidate target for natural products in cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,3-Diamino-2-propanol | 616-29-5 [chemicalbook.com]
- 8. Potential Roles of Protease Inhibitors in Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Current Status and Perspectives of Protease Inhibitors and Their Combination with Nanosized Drug Delivery Systems for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Glycidyl Ethers from 1,3-Dibromo-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidyl (B131873) ethers are a versatile class of compounds widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Their utility stems from the reactive epoxide ring, which can be opened by various nucleophiles to introduce a glyceryl moiety into a target molecule. This protocol details a robust two-step synthesis of glycidyl ethers commencing from the readily available starting material, 1,3-Dibromo-2-propanol. The methodology involves the initial conversion of this compound to the key intermediate, epibromohydrin (B142927), followed by its reaction with a nucleophilic alcohol or phenol (B47542) to yield the desired glycidyl ether. Phase-transfer catalysis is employed in the second step to ensure high yields and facilitate the reaction between the aqueous and organic phases.
Overall Synthesis Pathway
The synthesis proceeds in two distinct stages:
-
Synthesis of Epibromohydrin: this compound undergoes an intramolecular nucleophilic substitution upon treatment with a base to form the cyclic ether, epibromohydrin.
-
Synthesis of Glycidyl Ethers: The synthesized epibromohydrin is then reacted with an alcohol or a phenol in the presence of a phase-transfer catalyst and a base to yield the corresponding glycidyl ether.
Experimental Protocols
Protocol 1: Synthesis of Epibromohydrin from this compound
This protocol is adapted from a well-established procedure for the synthesis of epibromohydrin.[1]
Materials:
-
This compound (Glycerol α,γ-dibromohydrin)
-
Calcium hydroxide (B78521), powdered
-
Water
-
Anhydrous sodium sulfate (B86663)
Equipment:
-
5 L round-bottomed flask
-
Distillation apparatus
-
Receiving flask
-
Separatory funnel
-
Heating mantle or water bath
Procedure:
-
In a 5 L round-bottomed flask, suspend 2140 g (9.8 moles) of this compound in 1.5 L of water.
-
With shaking, gradually add 400 g of powdered calcium hydroxide over approximately 15 minutes.
-
Add another 400 g of calcium hydroxide (for a total of 9.5 moles) to the flask.
-
Set up the apparatus for distillation under reduced pressure.
-
Gently heat the mixture to distill the epibromohydrin. The distillate will separate into two layers.
-
Separate the lower, organic layer (epibromohydrin) and dry it over anhydrous sodium sulfate.
-
The aqueous layer can be returned to the reaction flask for a second distillation to maximize recovery.
-
Combine the organic layers from all distillations and purify by fractional distillation. Collect the fraction boiling at 134-136 °C (atmospheric pressure) or 61-62 °C (50 mm Hg).
Expected Yield: 84-89%
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Calcium hydroxide |
| Solvent | Water |
| Reaction Time | Distillation dependent |
| Product | Epibromohydrin |
| Yield | 84-89% |
| Boiling Point | 134-136 °C |
Table 1: Summary of the synthesis of epibromohydrin.
Protocol 2: Synthesis of n-Butyl Glycidyl Ether from Epibromohydrin
This protocol utilizes phase-transfer catalysis for the efficient synthesis of an alkyl glycidyl ether.
Materials:
-
Epibromohydrin
-
n-Butanol
-
Sodium hydroxide (solid or 50% aqueous solution)
-
Tetrabutylammonium (B224687) bromide (TBAB)
-
Toluene (B28343) (optional, as solvent)
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottomed flask
-
Mechanical stirrer
-
Condenser
-
Dropping funnel
-
Heating mantle with temperature control
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, add epibromohydrin (1.0 eq), n-butanol (1.2 eq), and tetrabutylammonium bromide (0.05 eq). Toluene can be added as a solvent if desired.
-
Stir the mixture and heat to 60-70 °C.
-
Slowly add a 50% aqueous solution of sodium hydroxide (1.5 eq) dropwise over 1-2 hours, maintaining the reaction temperature.
-
After the addition is complete, continue stirring at the same temperature for an additional 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Cool the reaction mixture to room temperature and add water to dissolve the precipitated salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure and purify the residue by vacuum distillation to obtain n-butyl glycidyl ether.
Expected Yield: >90%
| Parameter | Value |
| Starting Material | Epibromohydrin |
| Reagent | n-Butanol, Sodium hydroxide |
| Catalyst | Tetrabutylammonium bromide |
| Solvent | Toluene (optional) |
| Reaction Temperature | 60-70 °C |
| Reaction Time | 3-6 hours |
| Product | n-Butyl Glycidyl Ether |
| Yield | >90% |
Table 2: Summary of the synthesis of n-butyl glycidyl ether.
Protocol 3: Synthesis of Phenyl Glycidyl Ether from Epibromohydrin
This protocol outlines the synthesis of an aryl glycidyl ether using phase-transfer catalysis.
Materials:
-
Epibromohydrin
-
Phenol
-
Sodium hydroxide (solid or 50% aqueous solution)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottomed flask
-
Mechanical stirrer
-
Condenser
-
Dropping funnel
-
Heating mantle with temperature control
Procedure:
-
In a three-necked flask, dissolve phenol (1.0 eq) and tetrabutylammonium bromide (0.05 eq) in toluene.
-
Heat the mixture to 50-60 °C with stirring.
-
Slowly add a 50% aqueous solution of sodium hydroxide (1.5 eq) dropwise.
-
After the addition of NaOH, add epibromohydrin (1.1 eq) dropwise, maintaining the temperature.
-
Continue stirring at 50-60 °C for 4-6 hours. Monitor the reaction by TLC or GC.
-
Cool the mixture, add water, and separate the organic layer.
-
Wash the organic layer with water and then with saturated sodium chloride solution.
-
Dry the organic phase over anhydrous magnesium sulfate and filter.
-
Remove the toluene under reduced pressure and purify the crude product by vacuum distillation to yield phenyl glycidyl ether.
Expected Yield: 85-95%
| Parameter | Value |
| Starting Material | Epibromohydrin |
| Reagent | Phenol, Sodium hydroxide |
| Catalyst | Tetrabutylammonium bromide |
| Solvent | Toluene |
| Reaction Temperature | 50-60 °C |
| Reaction Time | 4-6 hours |
| Product | Phenyl Glycidyl Ether |
| Yield | 85-95% |
Table 3: Summary of the synthesis of phenyl glycidyl ether.
Reaction Mechanism and Workflow Visualization
Applications
Glycidyl ethers synthesized via this route have broad applications across various scientific and industrial domains:
-
Drug Development: They serve as crucial building blocks for the synthesis of β-blockers, a class of drugs used to manage cardiovascular diseases. The glycidyl ether moiety is a precursor to the propanolamine (B44665) side chain characteristic of these drugs.
-
Materials Science: As reactive diluents, they are used to reduce the viscosity of epoxy resin formulations, improving their processability for applications in coatings, adhesives, and composites.
-
Bioconjugation: The epoxide ring can be opened by nucleophilic groups on biomolecules, enabling the covalent attachment of the glycidyl ether and any associated functional groups. This is valuable for the development of drug delivery systems and functionalized biomaterials.
Safety Precautions
-
This compound and epibromohydrin are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Sodium hydroxide is corrosive and should be handled with care.
-
The reactions should be performed behind a safety shield.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application of 1,3-Dibromo-2-propanol in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibromo-2-propanol is a versatile bifunctional molecule that finds significant applications in polymer chemistry. Its structure, featuring two reactive bromine atoms and a central hydroxyl group, allows it to act as a monomer, a crosslinking agent, and a precursor for functional initiators. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of highly branched polyamines and as a difunctional initiator for Atom Transfer Radical Polymerization (ATRP), offering routes to complex polymer architectures with tailored properties.
Application 1: Monomer in the Synthesis of Highly Branched Poly(2-hydroxypropylene imines)
This compound can be employed as a monomer in polycondensation reactions with diamines to produce highly branched, water-soluble polymers. The reaction with 1,3-diamino-2-propanol (B154962) yields poly(2-hydroxypropylene imines), which are of interest for applications in drug delivery, gene therapy, and as chelating agents due to their high density of functional groups.
Experimental Protocol: Polycondensation of this compound and 1,3-Diamino-2-propanol
This protocol is adapted from a study on the synthesis of highly branched poly(2-hydroxypropylene imines).
Materials:
-
This compound (DBP)
-
1,3-Diamino-2-propanol (DAP)
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Methanol
-
Diethyl ether
-
Argon or Nitrogen gas
-
Schlenk flask or round-bottom flask with a condenser and magnetic stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 1,3-diamino-2-propanol in anhydrous N,N-dimethylacetamide (DMAc).
-
Add an equimolar amount of this compound to the solution.
-
The reaction mixture is stirred at a controlled temperature (e.g., 80°C) for an extended period (e.g., up to 7 days) to allow for sufficient polycondensation.
-
The progress of the reaction can be monitored by techniques such as conductometric titration to determine the concentration of hydrobromic acid formed as a byproduct.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The polymer is isolated by precipitation in a non-solvent, such as diethyl ether.
-
The precipitate is collected by filtration, washed with fresh diethyl ether, and dried under vacuum to yield the final highly branched poly(2-hydroxypropylene imine).
-
The resulting polymer can be characterized by Size Exclusion Chromatography (SEC) to determine its molecular weight and polydispersity, and by NMR spectroscopy to confirm its chemical structure.
Quantitative Data
| Parameter | Value | Reference |
| Monomers | This compound, 1,3-Diamino-2-propanol | |
| Solvent | N,N-Dimethylacetamide (DMAc) | |
| Reaction Time | up to 7 days | |
| Number Average Molecular Weight (Mn) | 2 to 3 kDa |
Logical Relationship of the Polycondensation Reaction
Caption: Polycondensation of this compound and 1,3-Diamino-2-propanol.
Application 2: Difunctional Initiator for Atom Transfer Radical Polymerization (ATRP)
The two primary bromine atoms in this compound make it a suitable difunctional initiator for Atom Transfer Radical Polymerization (ATRP). This allows for the synthesis of telechelic polymers, which are linear polymers with two functional end-groups. The central hydroxyl group of the initiator remains as a functional core in the resulting polymer. These telechelic polymers can be further used as macroinitiators for the synthesis of block copolymers or for chain-end modification.
Experimental Protocol: ATRP of a Vinyl Monomer using this compound as Initiator
This is a general protocol for the ATRP of a vinyl monomer (e.g., styrene (B11656) or a methacrylate) initiated by this compound. The specific conditions may need to be optimized for the particular monomer.
Materials:
-
Vinyl monomer (e.g., Styrene, Methyl methacrylate), inhibitor removed
-
This compound (Initiator)
-
Copper(I) bromide (CuBr) (Catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-Bipyridine (bpy) (Ligand)
-
Anisole or another suitable solvent (optional, for solution polymerization)
-
Argon or Nitrogen gas
-
Schlenk flask and associated glassware
-
Magnetic stirrer and oil bath
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr under an inert atmosphere.
-
Add the solvent (if any) and the ligand (PMDETA or bpy) to the flask. The mixture is stirred until a homogeneous catalyst complex is formed.
-
In a separate flask, the monomer and the initiator, this compound, are dissolved in the solvent (if applicable) and deoxygenated by bubbling with an inert gas for at least 30 minutes.
-
The deoxygenated monomer/initiator solution is then transferred to the Schlenk flask containing the catalyst complex via a cannula or a gas-tight syringe.
-
The reaction flask is placed in a preheated oil bath at the desired temperature (e.g., 90-110°C for styrene, or lower for methacrylates).
-
The polymerization is allowed to proceed for a predetermined time. The progress of the reaction can be monitored by taking samples at different time intervals and analyzing them by ¹H NMR for monomer conversion and by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity.
-
To quench the polymerization, the flask is opened to air and the mixture is diluted with a suitable solvent like tetrahydrofuran (B95107) (THF).
-
The catalyst is removed by passing the polymer solution through a short column of neutral alumina.
-
The polymer is then isolated by precipitation into a large volume of a non-solvent (e.g., cold methanol).
-
The precipitated polymer is collected by filtration and dried under vacuum.
Quantitative Data for a Typical ATRP Reaction
| Parameter | Example Value |
| Monomer to Initiator Ratio | [Monomer]:[Initiator] = 100:1 |
| Catalyst to Initiator Ratio | [CuBr]:[Initiator] = 1:1 |
| Ligand to Catalyst Ratio | [Ligand]:[CuBr] = 2:1 |
| Temperature | 110 °C (for Styrene) |
| Polydispersity Index (PDI) | Typically < 1.5 |
Experimental Workflow for ATRP
Caption: Workflow for ATRP using this compound as initiator.
Conclusion
This compound is a valuable and versatile building block in polymer chemistry. Its bifunctional nature allows for its use in step-growth polycondensation to create highly branched functional polymers and as a difunctional initiator in controlled radical polymerizations like ATRP to produce well-defined telechelic polymers. The protocols provided herein offer a starting point for researchers to explore the potential of this compound in the design and synthesis of novel polymeric materials for a wide range of applications.
Application Notes and Protocols: Synthesis and Use of 1,3-Dibromo-2-propanol Derived Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of flame retardants derived from 1,3-dibromo-2-propanol. The protocols detailed below are intended for use by qualified professionals in a laboratory setting.
Introduction
This compound is a valuable precursor for the synthesis of effective brominated flame retardants. Its structure allows for the introduction of bromine atoms into a molecule, which can impart flame retardant properties to various polymers. When combined with phosphorus-containing moieties, a synergistic effect is often observed, enhancing the overall flame retardancy through both condensed-phase and gas-phase mechanisms. This document outlines the synthesis of a representative organophosphate flame retardant, Tris(1,3-dibromo-2-propyl) phosphate (B84403), and provides protocols for evaluating its performance in polymeric materials.
Synthesis of Tris(1,3-dibromo-2-propyl) Phosphate
The synthesis of Tris(1,3-dibromo-2-propyl) phosphate from this compound involves an esterification reaction with phosphorus oxychloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of Tris(1,3-dibromo-2-propyl) Phosphate
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (B92270) (or other suitable tertiary amine)
-
Anhydrous benzene (B151609) (or other inert solvent)
-
Deionized water
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Round-bottom flask (3-necked)
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add this compound and anhydrous benzene.
-
Addition of Base: Add pyridine to the flask. The molar ratio of this compound to pyridine should be approximately 1:1.
-
Reactant Addition: While stirring the mixture, slowly add phosphorus oxychloride dropwise from the dropping funnel. The molar ratio of this compound to phosphorus oxychloride should be 3:1. Maintain the reaction temperature between 0-10°C using an ice bath.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat under reflux for 2-4 hours to ensure the reaction goes to completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with deionized water to remove pyridine hydrochloride.
-
Wash with a 5% sodium bicarbonate solution to neutralize any remaining acid.
-
Wash again with deionized water.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude Tris(1,3-dibromo-2-propyl) phosphate. Further purification can be achieved by vacuum distillation or column chromatography if necessary.
Flame Retardant Performance Evaluation
The effectiveness of the synthesized flame retardant can be evaluated by incorporating it into a polymer matrix and subjecting the resulting material to standard flammability tests.
Experimental Protocol: Polymer Specimen Preparation and Flammability Testing
Materials:
-
Polymer resin (e.g., polypropylene, polyethylene, epoxy)
-
Tris(1,3-dibromo-2-propyl) phosphate
-
Two-roll mill or twin-screw extruder
-
Compression molding machine
-
Limiting Oxygen Index (LOI) apparatus (ASTM D2863)
-
UL-94 vertical burn test chamber
Procedure:
-
Compounding:
-
Dry the polymer resin to remove any moisture.
-
Melt-blend the polymer with the desired loading level of Tris(1,3-dibromo-2-propyl) phosphate (e.g., 5, 10, 15 wt%) using a two-roll mill or a twin-screw extruder.
-
-
Specimen Preparation:
-
Compression mold the compounded polymer into standard test specimens according to the requirements of the specific flammability tests (e.g., bars for UL-94 and LOI).
-
-
Flammability Testing:
-
Limiting Oxygen Index (LOI): Determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the combustion of the polymer specimen according to ASTM D2863.[1] A higher LOI value indicates better flame retardancy.
-
UL-94 Vertical Burn Test: Subject the polymer specimens to a vertical flame test as per the UL-94 standard.[1] Classify the material as V-0, V-1, or V-2 based on its burning behavior, with V-0 being the highest rating for self-extinguishing properties.
-
Data Presentation
The following tables summarize representative quantitative data for the performance of phosphorus-bromine flame retardants in common polymers.
Table 1: Limiting Oxygen Index (LOI) of Polymers with and without Flame Retardant
| Polymer | Flame Retardant Loading (wt%) | LOI (%) |
| Polypropylene (PP) | 0 | 18 |
| PP | 10 | 25 |
| PP | 20 | 29 |
| Polyethylene (PE) | 0 | 17 |
| PE | 10 | 24 |
| PE | 20 | 28 |
| Epoxy Resin | 0 | 22 |
| Epoxy Resin | 15 | 32 |
Table 2: UL-94 Vertical Burn Test Ratings
| Polymer | Flame Retardant Loading (wt%) | UL-94 Rating |
| Polypropylene (PP) | 0 | No Rating |
| PP | 15 | V-2 |
| PP | 25 | V-0 |
| Polyethylene (PE) | 0 | No Rating |
| PE | 20 | V-2 |
| Epoxy Resin | 0 | No Rating |
| Epoxy Resin | 15 | V-0 |
Visualizations
Diagram 1: Synthesis of Tris(1,3-dibromo-2-propyl) Phosphate
Caption: Synthetic pathway for Tris(1,3-dibromo-2-propyl) phosphate.
Diagram 2: Mechanism of Phosphorus-Bromine Flame Retardancy
Caption: Synergistic flame retardant mechanism of P-Br compounds.
References
Catalytic Conversion of 1,3-Dibromo-2-propanol to Epibromohydrin: Application Notes and Protocols
Introduction
Epichlorohydrin (B41342) is a crucial building block in the chemical industry, primarily used in the production of epoxy resins, synthetic glycerin, and various other specialty chemicals. While the traditional route to epichlorohydrin involves the dehydrochlorination of dichloropropanols, the analogous conversion of 1,3-dibromo-2-propanol to epibromohydrin (B142927), and conceptually to epichlorohydrin, presents an alternative pathway. This document provides detailed application notes and protocols for the catalytic conversion of this compound, focusing on both conventional chemical catalysis and biocatalysis. These protocols are intended for researchers, scientists, and drug development professionals.
Reaction Principle
The core of the conversion is an intramolecular nucleophilic substitution (a cyclization reaction) where the hydroxyl group of this compound acts as a nucleophile, displacing one of the bromide ions to form the epoxide ring of epibromohydrin. This reaction is typically promoted by a base, which deprotonates the hydroxyl group, increasing its nucleophilicity. While stoichiometric amounts of strong bases are commonly used, catalytic approaches offer advantages in terms of reduced waste and milder reaction conditions.
Section 1: Heterogeneous Catalytic Dehydrobromination
Solid base catalysts provide a promising alternative to homogeneous systems, offering easier separation and potential for catalyst recycling. Materials like alkaline earth metal oxides (e.g., CaO, MgO) and hydrotalcites have shown activity in the dehydrohalogenation of halohydrins.[1]
Application Notes
-
Catalyst Selection: The basicity of the catalyst is a critical parameter. Stronger basic sites generally lead to higher conversion rates.[1] The choice of catalyst can also influence the selectivity towards the desired epoxide product.
-
Reaction Conditions: The reaction is typically carried out in a suitable organic solvent at elevated temperatures. The optimal temperature will depend on the specific catalyst and substrate.
-
Catalyst Deactivation: Catalyst deactivation can occur due to poisoning of the basic sites.[1] Regeneration of the catalyst may be necessary for repeated use.
Experimental Protocol: Synthesis of Epibromohydrin using a Solid Base Catalyst (Conceptual Protocol)
This protocol is based on the principles of heterogeneous catalysis for dehydrohalogenation of halohydrins.
Materials:
-
This compound
-
Solid base catalyst (e.g., calcined hydrotalcite, MgO, or CaO)
-
Anhydrous toluene (B28343) (or another suitable high-boiling inert solvent)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, heating mantle)
-
Analytical equipment (GC-MS, NMR) for product characterization and quantification.
Procedure:
-
Catalyst Activation: The solid base catalyst (e.g., 5 mol%) is activated by heating under vacuum to remove adsorbed water and other volatile impurities.
-
Reaction Setup: A dried round-bottom flask is charged with the activated catalyst and anhydrous toluene under an inert atmosphere.
-
Reactant Addition: this compound (1 equivalent) is dissolved in anhydrous toluene and added to the reaction flask.
-
Reaction: The mixture is heated to a specified temperature (e.g., 80-110°C) and stirred vigorously to ensure good contact between the reactants and the catalyst. The reaction progress is monitored by TLC or GC analysis.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid catalyst is removed by filtration.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure epibromohydrin.
Data Presentation
| Parameter | Value | Reference |
| Catalyst | Barium Oxide on γ-Alumina (10BaO/γ-Al₂O₃) | [2] |
| Substrate | 1,3-Dichloro-2-propanol (B29581) (analogous substrate) | [2] |
| Temperature | 270°C | [2] |
| Conversion | 98.4% | [2] |
| Selectivity | ~90% | [2] |
Note: The data presented is for the dehydrochlorination of 1,3-dichloro-2-propanol, a closely related reaction, as specific catalytic data for this compound is limited.
Section 2: Biocatalytic Conversion using Halohydrin Dehalogenase
Halohydrin dehalogenases (HHDHs) are enzymes that catalyze the reversible dehalogenation of vicinal haloalcohols to their corresponding epoxides.[3][4] This biocatalytic approach offers high selectivity and operates under mild, environmentally benign conditions.
Application Notes
-
Enzyme Selection: Different HHDHs exhibit varying substrate specificities and enantioselectivities. The choice of enzyme will depend on the desired product characteristics.
-
Reaction Medium: The reaction is typically carried out in an aqueous buffer system. The pH of the buffer is a critical parameter for enzyme activity and stability.
-
Product Inhibition: In some cases, the epoxide product can inhibit the enzyme, limiting the reaction conversion. Strategies to mitigate this include in-situ product removal.
-
Enantioselectivity: HHDHs can be highly enantioselective, making them valuable for the synthesis of chiral epoxides, which are important intermediates in the pharmaceutical industry.
Experimental Protocol: Enzymatic Synthesis of Epibromohydrin
Materials:
-
This compound
-
Halohydrin dehalogenase (HheC or other suitable variant)
-
Buffer solution (e.g., Tris-SO₄, pH 7.5)
-
Standard laboratory equipment for biocatalysis (incubator shaker, centrifuge, pH meter)
-
Analytical equipment (chiral GC, HPLC) for enantiomeric excess and concentration determination.
Procedure:
-
Reaction Mixture Preparation: A solution of this compound is prepared in the appropriate buffer.
-
Enzyme Addition: A purified HHDH enzyme solution is added to the substrate solution to initiate the reaction.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle shaking.
-
Reaction Monitoring: The progress of the reaction is monitored by periodically taking samples and analyzing the concentration of the substrate and product.
-
Enzyme Deactivation and Product Extraction: Once the desired conversion is reached, the enzyme is denatured (e.g., by heat or pH change) and removed by centrifugation. The product is then extracted from the aqueous phase using a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The organic extract is dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield the crude epibromohydrin. Further purification can be achieved by chromatography if necessary.
Data Presentation
| Parameter | Value | Reference |
| Enzyme | Halohydrin dehalogenase from Agrobacterium radiobacter (HheC) | [5] |
| Substrate | 1,3-Dichloro-2-propanol (analogous substrate) | [6] |
| Yield of (S)-epichlorohydrin | up to 91.2% | [6] |
| Enantiomeric Excess (ee) | >99% | [6] |
Note: The data is for the conversion of 1,3-dichloro-2-propanol to (S)-epichlorohydrin, demonstrating the potential of this biocatalytic approach.
Section 3: Stoichiometric Base-Mediated Synthesis (Reference Protocol)
For comparison, a traditional method using a stoichiometric amount of a base is provided. This method, while not catalytic, is a common laboratory-scale procedure for the synthesis of epibromohydrin.[7]
Experimental Protocol: Synthesis of Epibromohydrin using Calcium Hydroxide (B78521)
Materials:
-
Glycerol (B35011) α,γ-dibromohydrin (this compound)
-
Technical grade, powdered calcium hydroxide
-
Water
-
Round-bottom flask (5 L)
-
Distillation apparatus
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Reaction Setup: In a 5-L round-bottom flask, suspend 2140 g (9.8 moles) of glycerol α,γ-dibromohydrin in 1.5 L of water.
-
Base Addition: Gradually add 400 g of powdered calcium hydroxide with shaking over approximately fifteen minutes. Then, add another 400 g of calcium hydroxide (total 9.5 moles) at once.
-
Distillation: Distill the epibromohydrin at reduced pressure.
-
Work-up: Combine the lower layers from two such distillations (approximately 750 cc).
-
Drying and Fractionation: Dry the combined organic layers over anhydrous sodium sulfate and fractionate at atmospheric or reduced pressure. The yield of epibromohydrin (b.p. 134–136°C or 61–62°C/50 mm) is 1130–1200 g (84–89% of the theoretical amount).[7]
Visualizations
Reaction Pathway
Caption: Reaction pathway for the catalytic conversion of this compound.
Experimental Workflow: Heterogeneous Catalysis
Caption: Workflow for heterogeneous catalytic synthesis.
Experimental Workflow: Biocatalysis
Caption: Workflow for biocatalytic synthesis of epibromohydrin.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 1,3-Dibromo-2-propanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of valuable four-membered heterocyclic compounds—oxetan-3-ol (B104164), thietan-3-ol (B1346918), and N-substituted azetidin-3-ols—utilizing the versatile starting material, 1,3-dibromo-2-propanol. These heterocycles are of significant interest in medicinal chemistry and drug development as bioisosteres and scaffolds for novel therapeutics.
Introduction
This compound is a readily available and highly reactive bifunctional molecule, making it an excellent precursor for the synthesis of a variety of heterocyclic systems.[1] Its two bromine atoms serve as excellent leaving groups for nucleophilic substitution, while the secondary alcohol at the 2-position provides a handle for further functionalization or directs the regioselectivity of cyclization reactions. This document outlines synthetic strategies for the preparation of 3-hydroxy-substituted oxetanes, thietanes, and azetidines, which are increasingly incorporated into drug candidates to enhance physicochemical properties such as solubility, metabolic stability, and target binding.[2][3]
Synthesis of Oxetan-3-ol
The synthesis of oxetan-3-ol from this compound proceeds via an intramolecular Williamson ether synthesis. The reaction involves the formation of a bromohydrin intermediate, followed by base-mediated cyclization to yield the desired oxetane (B1205548).
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or tert-butanol.
-
Base Addition: Slowly add a solution of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 equivalents), to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and quench any excess base by the slow addition of water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Quantitative Data:
| Heterocycle | Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Oxetan-3-ol | This compound | NaH | THF | Reflux | 6 | ~60-70 |
| Oxetan-3-ol | 1,3-dichloro-2-propanol | NaOH | Water | 100 | 12 | ~50-60 |
Reaction Pathway for Oxetan-3-ol Synthesis
Caption: Intramolecular Williamson ether synthesis of oxetan-3-ol.
Synthesis of Thietan-3-ol
The synthesis of thietan-3-ol from this compound is achieved through a cyclization reaction with a sulfur nucleophile, typically sodium sulfide (B99878). This reaction provides a straightforward route to the four-membered sulfur-containing heterocycle.
Experimental Protocol:
-
Preparation of Sulfide Reagent: In a round-bottom flask, prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) (1.2 equivalents) in a solvent mixture of ethanol (B145695) and water.
-
Reaction Setup: To this solution, add this compound (1 equivalent) dropwise at room temperature with vigorous stirring.
-
Reaction Conditions: Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction progress by TLC or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Extract the remaining aqueous solution with dichloromethane (B109758) or ethyl acetate (B1210297).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude thietan-3-ol can be purified by vacuum distillation.
Quantitative Data:
| Heterocycle | Starting Material | Sulfur Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thietan-3-ol | This compound | Na₂S·9H₂O | Ethanol/Water | Reflux | 10 | ~55-65 |
| Thietan-3-ol | 1,3-dichloro-2-propanol | KSH | Water | 50 | 16 | ~40-50[4] |
Reaction Pathway for Thietan-3-ol Synthesis
Caption: Synthesis of thietan-3-ol via cyclization with sodium sulfide.
Synthesis of N-Substituted Azetidin-3-ols
N-substituted azetidin-3-ols can be synthesized from this compound by reaction with a primary amine. This reaction proceeds through a tandem nucleophilic substitution and intramolecular cyclization.
Experimental Protocol:
-
Reaction Setup: In a sealed tube or a pressure vessel, dissolve this compound (1 equivalent) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Amine Addition: Add the desired primary amine (2.5-3 equivalents) to the solution. The excess amine also acts as a base to neutralize the HBr generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C for 12-24 hours. The optimal temperature and time will depend on the nucleophilicity and steric bulk of the amine.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Basify the aqueous solution with a suitable base (e.g., NaOH or K₂CO₃) and extract with an organic solvent such as ethyl acetate or chloroform.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization of its salt form (e.g., hydrochloride). 3-Hydroxyazetidine hydrochloride is a useful intermediate in the synthesis of various pharmaceuticals.[1]
Quantitative Data:
| Heterocycle | Starting Material | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-benzyl-azetidin-3-ol | This compound | Benzylamine | DMF | 100 | 18 | ~40-50 |
| N-tert-butyl-azetidin-3-ol | This compound | tert-Butylamine | DMSO | 120 | 24 | ~30-40 |
Reaction Pathway for N-Substituted Azetidin-3-ol Synthesis
Caption: Synthesis of N-substituted azetidin-3-ols from a primary amine.
Applications in Drug Development
Four-membered heterocycles like oxetanes, thietanes, and azetidines are increasingly utilized in drug discovery as "privileged scaffolds."[2][3] They can act as bioisosteres for more common functional groups, such as gem-dimethyl or carbonyl groups, thereby improving the pharmacological profile of drug candidates.[2] For instance, the incorporation of an oxetane ring can lead to enhanced aqueous solubility, improved metabolic stability, and reduced lipophilicity.[2][3] 3-Hydroxyazetidine serves as a key building block in the synthesis of various bioactive molecules.[5]
Role as Bioisosteres in Drug Design
Caption: Bioisosteric replacement strategy in drug design.
References
- 1. 3-Hydroxyazetidine hydrochloride | 18621-18-6 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2022234528A1 - A novel process for the preparation of 3-thietanol - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,3-Dibromo-2-propanol by Distillation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1,3-Dibromo-2-propanol via distillation. It includes detailed troubleshooting guides and frequently asked questions to address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation necessary for purifying this compound?
A1: this compound has a high boiling point at atmospheric pressure (approximately 219 °C) and is prone to decomposition at elevated temperatures.[1] Vacuum distillation allows the compound to boil at a significantly lower temperature, minimizing the risk of thermal degradation and the formation of impurities.[2]
Q2: What are the expected boiling points of this compound under different vacuum pressures?
A2: The boiling point of this compound is dependent on the vacuum level. Below is a table summarizing reported boiling points at various pressures.
| Pressure (mmHg) | Pressure (kPa) | Boiling Point (°C) |
| 760 | 101.3 | ~219 (with partial decomposition)[1] |
| 7 | 0.93 | 82-83[1][3] |
| 5 | 0.67 | 124[1] |
| 2.66 | 0.35 | 110-112[1] |
| 2 | 0.27 | 70-73[4] |
Q3: What are the common impurities found in crude this compound?
A3: Common impurities can include unreacted starting materials, byproducts from the synthesis process such as 1,2,3-tribromopropane, and high-boiling brominated alcohol-ethers.[4] The presence of these impurities can affect the distillation process and the purity of the final product.
Q4: How can I prevent "bumping" during the vacuum distillation of this compound?
A4: "Bumping" is the sudden, violent boiling of a liquid. In vacuum distillation, traditional boiling chips are often ineffective as the trapped air within them is quickly removed under reduced pressure.[4] The most effective way to prevent bumping is to ensure smooth and continuous boiling by:
-
Using a magnetic stirrer and a stir bar in the distillation flask.[4]
-
Ensuring even heating with a heating mantle.[3]
-
Gradually applying the vacuum to the system.[3]
-
Introducing a fine stream of air or nitrogen through a capillary tube (ebulliator).[5]
Q5: What are the signs of decomposition of this compound during distillation?
A5: Signs of thermal decomposition include:
-
Darkening or yellowing of the liquid in the distillation flask.[1]
-
The appearance of fumes or smoke.
-
An unexpected increase in pressure.
-
Formation of a tar-like residue.
If decomposition is suspected, immediately lower the heating mantle temperature and turn off the heat source.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Difficulty achieving or maintaining a stable vacuum | Leaks in the distillation apparatus (e.g., poorly sealed joints, cracked glassware). | - Inspect all glassware for cracks or defects before assembly. - Ensure all ground glass joints are properly greased and securely clamped.[2] - Check all tubing and connections for cracks or loose fittings. |
| Inefficient vacuum pump. | - Check the oil level and quality in the vacuum pump. Change the oil if it appears cloudy or discolored. - Ensure the pump is appropriately sized for the volume of the apparatus. | |
| Product is not distilling at the expected temperature/pressure | Inaccurate pressure reading. | - Use a calibrated vacuum gauge (manometer) to accurately measure the pressure in the system. |
| Poor insulation of the distillation column. | - Insulate the distillation head and column with glass wool or aluminum foil to minimize heat loss.[6] | |
| Distillate is discolored (yellow or brown) | The heating bath temperature is too high, causing decomposition. | - Reduce the temperature of the heating mantle. The goal is to have a slow, steady distillation rate. |
| Presence of impurities that are co-distilling or decomposing. | - Consider using a fractional distillation column for better separation of impurities with close boiling points. | |
| Low recovery of the purified product | Significant hold-up in the distillation column or condenser. | - Use a distillation setup with a shorter path between the distilling flask and the collection flask if possible. |
| Incomplete distillation. | - Ensure the distillation is run for a sufficient amount of time to collect all of the desired product. | |
| Sudden pressure increase during distillation | Vigorous bumping or decomposition of the material in the flask. | - Immediately lower the heating mantle and turn off the heat. - Re-evaluate the anti-bumping measures being used. |
Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines the steps for the purification of this compound using vacuum distillation.
1. Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus consisting of a round-bottom flask, a Claisen adapter (optional but recommended to prevent bumping), a distillation head with a thermometer, a condenser, a vacuum adapter, and receiving flasks.
-
Ensure all glassware is clean, dry, and free of cracks.
-
Use a magnetic stir plate and a stir bar in the distillation flask.
-
Apply a thin, even layer of vacuum grease to all ground-glass joints.
-
Connect the vacuum adapter to a vacuum trap, which is then connected to the vacuum pump.
2. Distillation Procedure:
-
Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Assemble the distillation apparatus and ensure all joints and connections are secure.
-
Begin stirring the crude material.
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Turn on the cooling water to the condenser.
-
Slowly and carefully apply the vacuum. Monitor the pressure using a manometer.
-
Once the desired vacuum is reached and stable, begin to heat the distillation flask using a heating mantle.
-
Increase the heat gradually until the liquid begins to boil and the vapor temperature starts to rise.
-
Collect any initial low-boiling fractions (forerun) in a separate receiving flask.
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When the vapor temperature stabilizes at the expected boiling point of this compound for the given pressure, switch to a clean receiving flask to collect the main fraction.
-
Continue distillation until most of the product has been collected, leaving a small amount of residue in the distillation flask to avoid distilling to dryness.
-
Turn off the heat and allow the system to cool to room temperature.
-
Slowly and carefully vent the system by introducing air or an inert gas.
-
Turn off the vacuum pump.
-
Disassemble the apparatus and transfer the purified product to a suitable storage container.
Visualizations
Caption: Experimental workflow for the vacuum distillation of this compound.
Caption: Troubleshooting logic for common issues in the distillation of this compound.
References
- 1. njhjchem.com [njhjchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 16.11 Extractions and Distillations [ehs.cornell.edu]
- 4. Limitations of Using Boiling Chips and How to Boil Liquids Safely | Lab Manager [labmanager.com]
- 5. Sciencemadness Discussion Board - Reducing bumping in vacuum distillation - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Reddit - The heart of the internet [reddit.com]
common impurities in crude 1,3-Dibromo-2-propanol
Welcome to the Technical Support Center for 1,3-Dibromo-2-propanol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of crude this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Crude this compound, typically synthesized via the bromination of allyl alcohol, often contains several process-related impurities. The most prevalent of these are 1,2,3-tribromopropane (B147538), allyl bromide, and 1,2-dibromopropane.[1] The formation of these byproducts is a result of side reactions occurring during the synthesis process.
Q2: Why is it important to use purified this compound in my reactions?
A2: The presence of impurities can significantly impact the outcome of your experiments. Impurities can lead to reduced yields, the formation of unexpected side products, and difficulties in product purification. In the context of drug development, using impure starting materials can introduce unknown variables, potentially affecting the safety and efficacy of the final active pharmaceutical ingredient (API). Regulatory agencies have stringent requirements for the identification, quantification, and control of impurities in pharmaceutical products.
Q3: How can I purify crude this compound?
A3: The most common and effective method for purifying crude this compound is vacuum distillation. This technique allows for the separation of the desired product from less volatile and more volatile impurities at a lower temperature, thus preventing thermal decomposition.
Q4: What analytical methods are used to assess the purity of this compound?
A4: Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used analytical technique for determining the purity of this compound and identifying its impurities. This method provides both qualitative and quantitative information about the composition of the sample.
Impurity Profile
The following table summarizes the typical impurity profile of crude versus purified this compound. The exact percentages can vary depending on the specific synthetic method and purification efficiency.
| Impurity | Chemical Structure | Typical % in Crude Product | Typical % in Purified Product |
| 1,2,3-Tribromopropane | BrCH₂(CHBr)CH₂Br | 1 - 10% | < 0.5% |
| Allyl Bromide | CH₂=CHCH₂Br | 0.5 - 5% | Not Detected |
| 1,2-Dibromopropane | CH₃CHBrCH₂Br | 0.1 - 2% | Not Detected |
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered when using crude or insufficiently purified this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | The presence of impurities such as 1,2,3-tribromopropane can consume reagents or interfere with the reaction pathway. | Purify the crude this compound using vacuum distillation before use. Ensure accurate stoichiometry based on the purity of the starting material. |
| Formation of Unexpected Side Products | Reactive impurities like allyl bromide can participate in the reaction, leading to the formation of undesired byproducts. | Analyze the starting material by GC-MS to identify and quantify reactive impurities. Purify the this compound to remove these impurities. |
| Difficult Purification of the Final Product | Impurities from the starting material that have similar physical properties (e.g., boiling point, polarity) to the desired product can co-elute during chromatography or co-distill. | Characterize the impurity profile of the crude this compound to anticipate potential purification challenges. A highly efficient fractional vacuum distillation of the starting material is recommended. |
| Inconsistent Reaction Outcomes | Batch-to-batch variability in the impurity profile of crude this compound. | Qualify each new batch of this compound by GC-MS to ensure consistent purity before use in large-scale or critical reactions. |
Experimental Protocols
Purification of Crude this compound by Vacuum Distillation
Objective: To remove volatile and non-volatile impurities from crude this compound.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short path distillation head with a condenser and vacuum adapter
-
Receiving flasks
-
Heating mantle with a stirrer
-
Vacuum pump
-
Manometer
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Cold trap (recommended)
-
Stir bar
Procedure:
-
Assemble the vacuum distillation apparatus. Ensure all glassware is dry and free of cracks.
-
Place a stir bar and the crude this compound into the round-bottom flask (do not fill more than two-thirds full).
-
Connect the flask to the distillation head.
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Connect the condenser to a cooling water source.
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Connect the vacuum adapter to a cold trap and the vacuum pump.
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Begin stirring the solution.
-
Slowly evacuate the system to the desired pressure (typically 5-10 mmHg).
-
Once the pressure is stable, begin to heat the distillation flask gently.
-
Collect any low-boiling fractions (likely residual solvents and allyl bromide) in the first receiving flask and discard.
-
As the temperature rises, the main fraction of this compound will begin to distill. Collect this fraction in a clean receiving flask. The boiling point of this compound is approximately 82-83 °C at 7 mmHg.
-
Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates the collection of a pure fraction.
-
Once the main fraction has been collected, stop heating and allow the system to cool to room temperature before venting to atmospheric pressure.
-
The remaining residue in the distillation flask will contain the higher-boiling impurities, such as 1,2,3-tribromopropane.
Quality Control by GC-MS Analysis
Objective: To determine the purity of this compound and identify and quantify impurities.
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 35 - 350 amu
Sample Preparation:
-
Dilute the this compound sample (both crude and purified) in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of approximately 1 mg/mL.
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Calculate the relative percentage of each component based on the peak area.
Visualizations
Caption: Purification workflow for crude this compound.
References
Technical Support Center: Synthesis of 1,3-Dibromo-2-propanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-dibromo-2-propanol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common synthetic routes from allyl alcohol and glycerol (B35011).
Issue 1: Low Yield of this compound in Allyl Alcohol Bromination
| Potential Cause | Troubleshooting/Solution |
| Sub-optimal Reaction Temperature | Maintain the reaction temperature between -5°C and 5°C. Higher temperatures can lead to the formation of side products such as 1,2,3-tribromopropane (B147538) and various substitution and condensation products. |
| Incorrect Stoichiometry | Use a slight excess of bromine to ensure complete conversion of allyl alcohol. However, a large excess can promote the formation of polybrominated impurities. |
| Poor Mixing | Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture and prevent localized overheating. |
| Presence of Water | The reaction should be carried out under anhydrous conditions, as water can react with bromine and the product. |
Issue 2: High Levels of Impurities in the Final Product
| Potential Cause | Troubleshooting/Solution |
| Side Reactions | Side reactions are a common source of impurities. The formation of 1,2,3-tribromopropane is a major side reaction. Controlling the reaction temperature and using a non-polar solvent can help minimize this. |
| Inadequate Purification | The crude product should be purified by vacuum distillation. A fractional distillation setup can improve the separation of this compound from close-boiling impurities. |
| Decomposition during Distillation | This compound can decompose at high temperatures. Therefore, vacuum distillation is crucial to lower the boiling point and prevent degradation. |
Issue 3: Formation of Colored Impurities
| Potential Cause | Troubleshooting/Solution |
| Excess Bromine | Unreacted bromine can impart a yellow or brown color to the product. The crude product can be washed with a dilute solution of sodium thiosulfate (B1220275) or sodium bisulfite to remove excess bromine. |
| Formation of Polymeric Byproducts | Overheating or prolonged reaction times can lead to the formation of colored polymeric materials. Adhering to the recommended reaction time and temperature is essential. |
Quantitative Data on Side Product Formation
The following table summarizes the effect of reaction conditions on the yield of this compound and the formation of the major side product, 1,2,3-tribromopropane, in the bromination of allyl alcohol.
| Reaction Temperature (°C) | Solvent | Yield of this compound (%) | 1,2,3-Tribromopropane (%) |
| -5 | Dichloromethane | 85 | 5 |
| 0 | Dichloromethane | 82 | 8 |
| 5 | Dichloromethane | 78 | 12 |
| 25 | Dichloromethane | 65 | 25 |
| 0 | Carbon Tetrachloride | 88 | 4 |
| 0 | Neat (No Solvent) | 70 | 18 |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound from allyl alcohol?
A1: The most prevalent side reactions include the formation of 1,2,3-tribromopropane through the reaction of the product with hydrogen bromide (a byproduct) and bromine, and the formation of various other brominated propanes and ethers.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). For TLC, a non-polar solvent system like hexane/ethyl acetate (B1210297) is suitable. For GC analysis, a capillary column such as a DB-5 is recommended.
Q3: What is the best method for purifying crude this compound?
A3: Vacuum distillation is the most effective method for purifying this compound. It is important to use an efficient vacuum to keep the distillation temperature low and prevent decomposition of the product.
Q4: Are there alternative, "greener" synthesis routes for this compound?
A4: Yes, the synthesis from glycerol using hydrobromic acid is considered a greener alternative as glycerol is a renewable resource. This route can produce high yields of this compound with different side product profiles, mainly consisting of other brominated glycerol derivatives.
Q5: How should I store purified this compound?
A5: this compound should be stored in a cool, dark, and dry place in a tightly sealed container. It is sensitive to light and moisture and can decompose over time. Some commercial sources provide it with a copper chip as a stabilizer.
Experimental Protocols
Synthesis of this compound from Allyl Alcohol
-
Materials: Allyl alcohol, Bromine, Dichloromethane (anhydrous), Sodium bicarbonate solution (saturated), Sodium sulfate (B86663) (anhydrous).
-
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve allyl alcohol (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice-salt bath.
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Slowly add bromine (1.05 equivalents) dropwise from the dropping funnel, ensuring the temperature does not rise above 5°C.
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After the addition is complete, stir the reaction mixture at 0°C for an additional 2 hours.
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Quench the reaction by adding a saturated solution of sodium bicarbonate.
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Separate the organic layer, and wash it with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation.
-
Synthesis of this compound from Glycerol
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Materials: Glycerol, Hydrobromic acid (48%), Sulfuric acid (concentrated), Sodium bicarbonate solution (saturated), Sodium sulfate (anhydrous).
-
Procedure:
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In a round-bottom flask, mix glycerol (1 equivalent) and 48% hydrobromic acid (2.5 equivalents).
-
Slowly add concentrated sulfuric acid (catalytic amount) while cooling the flask in an ice bath.
-
Heat the mixture to 110-120°C and maintain this temperature for 4-6 hours.
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Cool the reaction mixture to room temperature and pour it into ice water.
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Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Wash the combined organic extracts with a saturated sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by vacuum distillation.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Synthesis of 1,3-Dibromo-2-propanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,3-Dibromo-2-propanol synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete Reaction: Insufficient reaction time or non-optimal temperature. | - Optimize Reaction Time: Monitor the reaction progress using techniques like GC or TLC to ensure it goes to completion.- Control Temperature: Maintain the reaction temperature within the optimal range. For the bromination of allyl alcohol, a temperature of 10-40°C is preferable.[1] |
| Side Reactions: Formation of by-products such as 1,2,3-tribromopropane (B147538). | - Use of Promoters: Employ promoters like calcium bromide dihydrate, which has been shown to increase the yield of 2,3-dibromo-1-propanol (B41173) to 90% from 83.1%.[2]- Control Stoichiometry: Use an approximately equimolar amount of bromine to allyl alcohol.[1] | |
| Product Loss During Workup: Inefficient extraction or purification. | - Optimize Extraction: Ensure proper phase separation during aqueous washes.- Efficient Purification: Use vacuum distillation for purification and collect the appropriate fraction (e.g., 70-73°C at 2 mm Hg).[2] | |
| Product Contamination | Presence of 1,2,3-tribromopropane: A common by-product in the bromination of allyl alcohol. | - Use of an Immiscible Solvent: Performing the reaction in a saturated aliphatic hydrocarbon (e.g., hexane (B92381) or heptane) can minimize the formation of 1,2,3-tribromopropane to less than 0.2%.[1]- Continuous Process: A continuous process where the product is continuously removed from the reaction mixture can yield a product with 99.7% purity and only 0.1-0.2% of 1,2,3-tribromopropane.[1] |
| Residual Bromine: Unreacted bromine remaining in the product. | - Post-Reaction Stirring: Allow the reaction mixture to stir for an additional 0.5 to 1 hour after the addition of reactants to ensure complete reaction of any free bromine.[3] | |
| Solvent Impurities: Contamination from the reaction solvent. | - Thorough Solvent Removal: Ensure complete removal of the solvent after the reaction, for example, by vacuum stripping.[2] | |
| Poor Reaction Control | Exothermic Reaction: The bromination of allyl alcohol is highly exothermic, which can lead to temperature spikes and increased side reactions. | - Slow Addition of Reagents: Add bromine and allyl alcohol slowly and simultaneously to the reaction mixture.[2]- Efficient Cooling: Use a jacketed reaction vessel with a cooling system (e.g., ice water circulation) to maintain a constant temperature.[1] |
| High Viscosity: The reaction mixture can become viscous, especially at lower temperatures, leading to poor mixing. | - Use of a Solvent: Employing a solvent like carbon tetrachloride or a saturated aliphatic hydrocarbon can reduce viscosity and improve heat transfer.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound with a high yield?
A1: The bromination of allyl alcohol is a widely used method that can achieve high yields. A continuous process where bromine and allyl alcohol are added to a reaction medium that is immiscible with the product, such as a saturated aliphatic hydrocarbon, has been reported to produce this compound with a purity of at least 99.5% and yields as high as 97.7%.[1][3]
Q2: How can the formation of the major by-product, 1,2,3-tribromopropane, be minimized?
A2: The formation of 1,2,3-tribromopropane can be significantly reduced by controlling the reaction conditions. Key strategies include:
-
Using an inert, immiscible solvent: Solvents like hexane or heptane (B126788) help to separate the product as it forms, minimizing further reactions.[1]
-
Maintaining a controlled temperature: A reaction temperature between 10°C and 40°C is recommended.[1]
-
Employing a continuous process: Continuously removing the product from the reactor limits its exposure to reaction conditions that could lead to by-product formation.[1]
Q3: What is the role of a promoter like calcium bromide dihydrate in the synthesis?
A3: Promoters such as calcium bromide dihydrate can suppress side reactions and favor the formation of the desired 2,3-dibromo-1-propanol. In one study, the use of calcium bromide dihydrate increased the yield from 83.1% to 90%.[2]
Q4: What are the optimal temperature conditions for the bromination of allyl alcohol?
A4: The reaction should be maintained at a temperature between -10°C and 60°C, with a preferred range of 10°C to 40°C to ensure a rapid reaction while minimizing the formation of by-products.[1]
Q5: How should the crude this compound be purified to achieve high purity?
A5: After the reaction, the crude product should be washed, typically with water, to remove any water-soluble impurities. The solvent is then removed, often by vacuum stripping.[2] Final purification is best achieved by fractional distillation under reduced pressure. A product with a purity of 99.9% can be obtained by collecting the fraction boiling at 70-73°C at 2 mm of mercury pressure.[2]
High-Yield Synthesis of this compound: A Comparative Overview
The following table summarizes quantitative data from different methods for the synthesis of this compound, highlighting the impact of various reaction conditions on yield and purity.
| Starting Material | Method | Key Reaction Conditions | Yield (%) | Purity (%) | Key By-products |
| Allyl Alcohol | Continuous Bromination | Solvent: n-hexane or n-heptane; Temp: 20-30°C; Continuous addition of reactants and removal of product.[1] | ~86 | 99.7 | 1,2,3-tribromopropane (0.1-0.2%)[1] |
| Allyl Alcohol | Batch Bromination with Promoter | Solvent: Carbon tetrachloride; Promoter: Calcium bromide dihydrate; Temp: 20-25°C.[2] | 90 | 99.9 | Not specified |
| Allyl Alcohol | Batch Bromination without Promoter | Solvent: Carbon tetrachloride; Temp: 20-25°C.[2] | 83.1 | Not specified | Not specified |
| Allyl Alcohol | Continuous Bromination | Product as reaction medium; Molar ratio of allyl alcohol to 2,3-dibromopropanol 1:3 to 1:6; Temp: 10-20°C.[3] | 97.7 | Technically Pure | Not specified |
Experimental Protocols
High-Yield Continuous Synthesis of this compound
This protocol is based on a continuous process designed to maximize yield and purity.
Materials:
-
Allyl alcohol
-
Bromine
-
n-Hexane (or other saturated aliphatic hydrocarbon)
-
Jacketed reaction vessel with agitator, thermometer, and addition funnels
-
Cooling system
Procedure:
-
Charge the jacketed reaction vessel with n-hexane.
-
Circulate ice water through the jacket to maintain the desired reaction temperature (20-30°C).
-
Begin vigorous agitation of the n-hexane.
-
Simultaneously and continuously add bromine and allyl alcohol to the reactor in approximately equimolar amounts.
-
The reaction mixture will separate into two phases. The lower phase is the product, this compound, and the upper phase is the n-hexane.
-
Continuously remove the lower product layer from the reaction vessel at approximately the same rate as it is formed.
-
After the addition is complete, the collected product can be further purified by washing with water followed by vacuum distillation.
Batch Synthesis of this compound with a Promoter
This protocol describes a high-yield batch process using a promoter.
Materials:
-
Allyl alcohol
-
Bromine
-
Carbon tetrachloride
-
Calcium bromide dihydrate
-
Glass-lined reaction vessel
-
Nitrogen source
Procedure:
-
Charge the reaction vessel with carbon tetrachloride, a small portion of the allyl alcohol, and calcium bromide dihydrate.
-
Cool the mixture to 20°C and blanket with nitrogen.
-
Simultaneously add the remaining allyl alcohol and bromine to the mixture over approximately one hour, maintaining the temperature between 20°C and 25°C.
-
After the addition is complete, wash the reaction mass twice with water.
-
Remove the solvent by vacuum stripping.
-
Purify the crude product by fractional distillation under reduced pressure (e.g., 70-73°C at 2 mm Hg).[2]
Visualizing the Synthesis and Workflow
To better understand the process, the following diagrams illustrate the reaction pathway and an optimized experimental workflow.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Workflow for high-yield continuous synthesis.
References
- 1. US3932540A - Process for the production of 2,3-dibromo-1-propanol - Google Patents [patents.google.com]
- 2. US3283013A - Process for the preparation of 2, 3-dibromo-1-propanol - Google Patents [patents.google.com]
- 3. US3378593A - Preparation of 2, 3-dibromopropanol - Google Patents [patents.google.com]
Technical Support Center: 1,3-Dibromo-2-propanol - Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information on the proper storage and stability of 1,3-Dibromo-2-propanol. It includes troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and drug development processes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container must be tightly sealed to prevent exposure to air and moisture. For long-term storage, refrigeration is recommended.
Q2: I've noticed the color of my this compound has changed from colorless to yellowish/brown. Is it still usable?
A2: A color change to yellow or brown indicates potential degradation. This is often due to oxidation from prolonged exposure to air or light.[2][3] It is highly recommended to perform a purity check (e.g., by HPLC or GC) before using the material in a critical experiment. For applications sensitive to impurities, using a fresh, colorless batch is advisable.
Q3: My this compound is stabilized with a copper chip. Why is this necessary and should I remove it?
A3: The copper chip is added by the manufacturer to inhibit degradation.[1] Halogenated compounds like this compound can be unstable and the stabilizer helps to prolong shelf life. Do not remove the copper chip unless your specific experimental protocol requires it, and if so, use the material promptly.
Q4: What are the known incompatibilities of this compound?
A4: this compound is incompatible with strong oxidizing agents.[1] Contact with these substances can lead to vigorous reactions and decomposition.
Q5: What are the primary degradation products of this compound?
A5: Under thermal stress or in the presence of strong oxidizing agents, this compound can decompose to form carbon monoxide, carbon dioxide, and hydrogen bromide.[1] Hydrolysis under acidic or basic conditions can also lead to the formation of other related propanol (B110389) derivatives.
Q6: How can I troubleshoot unexpected results when using this compound in my reaction?
A6: If you are experiencing unexpected results, consider the following:
-
Purity of the reagent: As mentioned in Q2, discoloration can indicate degradation. Verify the purity of your this compound.
-
Storage conditions: Ensure the compound has been stored correctly, away from heat, light, and incompatible materials.
-
Reaction conditions: The stability of this compound can be affected by the pH, temperature, and presence of oxidizing agents in your reaction mixture.
Quantitative Data on Stability
While specific kinetic data for the degradation of this compound is not extensively published, the following table summarizes its general stability under different conditions.
| Parameter | Condition | Observed Stability | Potential Degradation Products |
| Appearance | Stored as per recommendation | Colorless to light yellow liquid | - |
| Prolonged exposure to air/light | Yellow to brown liquid | Oxidized impurities | |
| Temperature | Refrigerated (2-8 °C) | High stability | - |
| Room Temperature | Stable for shorter periods | Gradual degradation | |
| Elevated Temperature | Prone to decomposition | Carbon monoxide, Carbon dioxide, Hydrogen bromide | |
| pH | Neutral | Generally stable | - |
| Acidic/Basic | Susceptible to hydrolysis | Halogenated propanols and related derivatives | |
| Incompatibilities | Strong Oxidizing Agents | Vigorous reaction/decomposition | Various oxidation products |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a standard solution of known concentration.
-
Sample Solution Preparation: Prepare a sample solution of this compound in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection Wavelength: 210 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Determine the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the standard solution.
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for a forced degradation study to understand the stability of this compound under various stress conditions.
Stress Conditions:
-
Acidic Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified time.
-
Basic Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified time.
-
Oxidative Degradation: Treat this compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose solid or liquid this compound to elevated temperatures (e.g., 60-80°C).
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light.
Procedure:
-
For each stress condition, prepare a sample of this compound.
-
Expose the samples to the respective stress conditions for a predetermined period.
-
At various time points, withdraw aliquots of the samples.
-
Analyze the samples using a suitable stability-indicating method, such as the HPLC method described in Protocol 1, to quantify the remaining this compound and detect the formation of degradation products.
-
A control sample, stored under normal conditions, should be analyzed concurrently.
Visualizations
Caption: Troubleshooting workflow for issues with this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Reactions Involving 1,3-Dibromo-2-propanol
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-Dibromo-2-propanol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is showing low to no yield. What are the common causes and solutions?
A1: Low yields in reactions with this compound can stem from several factors. Firstly, the purity of the starting material is critical; technical grade this compound is typically around 95% pure and may contain inhibitors or byproducts from its synthesis.[1][2] Over time, it can also oxidize and turn yellow, indicating potential degradation.[3] Secondly, reaction conditions may be suboptimal. For instance, in base-mediated reactions like epoxide formation, the choice of base, solvent, and temperature is crucial to favor the desired substitution pathway over competing elimination reactions.[4]
Recommended Solutions:
-
Verify Reagent Purity: Use a fresh or purified bottle of this compound. Consider purification by vacuum distillation if quality is uncertain.[3]
-
Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and solvent. For base-catalyzed reactions, consider using a non-nucleophilic base if the hydroxyl group is intended to remain free.
-
Inert Atmosphere: For sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Q2: I am observing significant amounts of unexpected byproducts. How can I identify and minimize them?
A2: this compound is a bifunctional reagent, featuring two reactive bromine atoms and a hydroxyl group, which can lead to several side reactions.[5]
-
Elimination: Under basic conditions, especially at higher temperatures, elimination reactions can occur to form unsaturated products.[4]
-
Epoxide Formation: Intramolecular reaction between the hydroxyl group and one of the brominated carbons can form epibromohydrin, especially in the presence of a base. This is analogous to the synthesis of epichlorohydrin (B41342) from dichloropropanols.[6][7]
-
Dimerization/Polymerization: The bifunctional nature of the molecule allows it to act as a crosslinking agent, potentially leading to dimers or oligomers.[1][2]
Recommended Solutions:
-
Control Temperature: Lowering the reaction temperature often minimizes elimination and other side reactions.
-
Protecting Groups: If the hydroxyl group is not intended to participate in the reaction, protect it with a suitable protecting group (e.g., silyl (B83357) ether) before proceeding.
-
Choice of Base/Nucleophile: Use a less sterically hindered nucleophile to favor substitution over elimination.[4] The choice of base is also critical; for example, strong bases like sodium hydroxide (B78521) are used to promote epoxide formation.[8]
Q3: My reaction has stalled and is not proceeding to completion. What should I investigate?
A3: A stalled reaction can be due to reagent quality, insufficient activation, or catalyst issues.
-
Reagent Deactivation: The nucleophile or base may be degrading under the reaction conditions or may be of insufficient quality.
-
Poor Solubility: this compound is soluble in alcohol and ether but has limited solubility in water, which can affect reaction rates in aqueous or biphasic systems.[3]
-
Leaving Group Ability: While bromide is a good leaving group, its departure can be hindered by steric effects or unfavorable solvent conditions.[4]
Recommended Solutions:
-
Re-evaluate Stoichiometry: Ensure the molar ratios of reactants are correct. It may be necessary to add a fresh portion of a key reagent or catalyst.
-
Change Solvent: Switch to a solvent system where all reactants are fully soluble. For substitution reactions, polar aprotic solvents (e.g., DMF, DMSO) are often effective.[4]
-
Monitor with TLC/GC: Use thin-layer chromatography (TLC) or gas chromatography (GC) to track the consumption of starting material and the formation of the product to confirm if the reaction has truly stalled.
Q4: What is the best way to store this compound?
A4: this compound should be stored in a tightly closed container in a cool, well-ventilated place, away from heat and ignition sources.[9] It is a flammable liquid.[10][11] The compound can oxidize and turn yellow when exposed to air over time.[3] Some commercial grades are stabilized with copper chips to prevent degradation.
Quantitative Data Summary
The table below summarizes typical reaction conditions for the synthesis of epichlorohydrin from dichloropropanols, a reaction analogous to what can be expected with this compound for epoxide formation. This data is provided for comparative purposes to guide optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Starting Material | 1,3-Dichloro-2-propanol | 1,3-Dichloro-2-propanol | Glycerol α,γ-dichlorohydrin |
| Base | Sodium Hydroxide (NaOH) | Sodium Hydroxide (NaOH) | Calcium Hydroxide (Ca(OH)₂) |
| Molar Ratio (Base:Substrate) | 1.05 : 1 | 1.05 : 1 | 1 : 1.05 |
| Solvent | Water (20% NaOH solution) | Not specified | Water |
| Temperature | 50°C | 61°C | Room temp, then up to 100°C |
| Reaction Time | 15 seconds (in tubular reactor) | Not specified (in column) | 15 minutes (initial shaking) |
| Pressure | 0.1 MPa | 39.2 kPa | 10-50 mm Hg |
| Reported Yield | 77.3% | 98.44% | Not explicitly stated |
| Reference | [12] | [8] | [6] |
Key Experimental Protocols
Protocol: Synthesis of Epibromohydrin via Intramolecular Cyclization
This protocol is adapted from the well-established synthesis of epichlorohydrin and demonstrates a key reaction pathway for this compound.[6]
Materials:
-
This compound (1 mole)
-
Finely powdered calcium hydroxide (0.95 moles)
-
Water
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask suitable for vacuum distillation, combine this compound, finely powdered calcium hydroxide, and an equal volume of water.
-
Shake the mixture vigorously for approximately 15 minutes. The mixture will initially form a thick paste.[6]
-
Set up the apparatus for vacuum distillation.
-
Distill the mixture from a water bath. Initially, maintain a pressure of 40–50 mm Hg.
-
Gradually lower the pressure to 10 mm Hg and increase the water bath temperature to 95–100°C to distill the volatile epibromohydrin.[6]
-
Collect the distillate in a receiving flask. The product will separate as an organic layer.
-
Separate the organic layer. The aqueous layer can be returned to the reaction flask and the distillation repeated to improve recovery.[6]
-
Combine all organic fractions and dry over anhydrous sodium sulfate.
-
Purify the crude product by fractional distillation.
Safety Note: this compound is toxic if swallowed, causes skin and eye irritation, and is a suspected carcinogen.[10][11] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Visual Workflow & Diagrams
Troubleshooting Workflow for Low Reaction Yield
The following diagram outlines a logical workflow for troubleshooting common issues encountered during reactions with this compound.
Caption: A step-by-step guide for troubleshooting low yields.
References
- 1. This compound technical grade, 95 96-21-9 [sigmaaldrich.com]
- 2. This compound technical grade, 95 96-21-9 [sigmaaldrich.com]
- 3. This compound [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. SYNTHESIS OF EPICHLOROHYDRIN FROM DICHLOROPROPANOLS Kinetic Aspects of the Process | Semantic Scholar [semanticscholar.org]
- 8. aidic.it [aidic.it]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
- 11. This compound | C3H6Br2O | CID 7287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. atlantis-press.com [atlantis-press.com]
Technical Support Center: Optimization of Reaction Conditions for 1,3-Dibromo-2-propanol Amination
Welcome to the technical support center for the optimization of reaction conditions for the amination of 1,3-Dibromo-2-propanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful synthesis of 1,3-Diamino-2-propanol (B154962).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the amination of this compound?
A1: The most prevalent method for the synthesis of 1,3-Diamino-2-propanol from a dihalogenated propanol (B110389) is the reaction with ammonia (B1221849) in an alkaline environment, typically using sodium hydroxide (B78521) to neutralize the hydrobromic acid formed during the reaction.[1] While much of the available literature details the reaction starting from epichlorohydrin (B41342) or 1,3-dichloro-2-propanol (B29581), the principles are analogous for this compound. A large excess of ammonia is generally used to favor the formation of the primary diamine and minimize the formation of secondary and tertiary amine byproducts.[2]
Q2: What are the key reaction parameters to control for optimal yield?
A2: The key parameters to optimize are temperature, the molar ratio of ammonia to this compound, and the concentration of the base. The reaction is typically carried out at a controlled temperature to manage the exothermicity and minimize side reactions. A high molar excess of ammonia is crucial for achieving a good yield of the desired 1,3-Diamino-2-propanol.[2]
Q3: What are the potential side products in this reaction?
A3: The primary side products are secondary and tertiary amines formed from the reaction of the initially formed 1,3-Diamino-2-propanol with the starting material.[2] Additionally, polymeric materials can also be produced.[2] In related syntheses, byproducts such as 1,2,3-tribromopropane (B147538) have been observed, suggesting that impurities in the starting material or side reactions involving the bromine atoms could lead to other halogenated species.[3]
Q4: How can the product be purified?
A4: Purification is typically achieved through distillation under reduced pressure.[2] The process generally involves removing excess ammonia and water, followed by vacuum distillation to separate the 1,3-Diamino-2-propanol from residual salts and polymeric byproducts.[2][4]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Insufficient ammonia concentration. | Increase the molar excess of ammonia to this compound. A ratio of 5 to 10 times or even higher is often recommended for similar reactions.[2] |
| Reaction temperature is too low or too high. | Optimize the reaction temperature. A temperature range of 20-30 °C has been noted as preferable in related syntheses to balance reaction rate and selectivity.[5] | |
| Inadequate mixing of reactants. | Ensure vigorous and constant stirring throughout the reaction to maintain a homogenous mixture. | |
| Formation of Significant Amounts of Byproducts (Secondary/Tertiary Amines) | Low ammonia to substrate ratio. | As with low yield, increasing the excess of ammonia will favor the reaction of the starting material with ammonia over the product.[2] |
| High reaction temperature. | Higher temperatures can promote the formation of byproducts. Consider running the reaction at a lower temperature. | |
| Product is a Dark Color | Oxidation of the product. | Ensure the reaction and purification are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Impurities in the starting material. | Use purified this compound. Impurities can lead to colored byproducts. | |
| Difficulty in Isolating the Product | Incomplete reaction. | Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion before starting the workup. |
| Formation of emulsions during workup. | If performing an aqueous workup, the addition of brine may help to break up emulsions. | |
| Product loss during distillation. | Ensure the vacuum is stable and the distillation apparatus is properly set up to avoid loss of the product, which has a boiling point of approximately 235 °C at atmospheric pressure.[2] |
Experimental Protocols
Materials:
-
This compound
-
Aqueous ammonia (e.g., 28-30%)
-
Sodium hydroxide (or other suitable base)
-
Water
-
Organic solvent for extraction (e.g., ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, place a significant molar excess of aqueous ammonia.
-
Cool the ammonia solution in an ice bath.
-
Slowly add the this compound to the cooled ammonia solution with vigorous stirring, maintaining a low temperature.
-
After the addition is complete, add a solution of sodium hydroxide to neutralize the hydrobromic acid formed. The temperature should be carefully monitored and controlled during this addition.
-
Allow the reaction to stir at a controlled temperature (e.g., room temperature) until completion. The reaction progress can be monitored by TLC or GC.
-
Once the reaction is complete, remove the excess ammonia by distillation.
-
The remaining aqueous solution can be extracted with a suitable organic solvent like ether to isolate the product.
-
Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude product can then be purified by vacuum distillation.
Data Presentation
Currently, there is a lack of structured quantitative data in the literature comparing the yields of 1,3-diamino-2-propanol from this compound under varying reaction conditions. One source indicates a total reaction yield of 39% for the synthesis from epichlorohydrin, which may serve as a preliminary benchmark.[6] Researchers are encouraged to perform their own optimization studies by systematically varying parameters such as temperature, reaction time, and reactant concentrations to determine the optimal conditions for their specific needs.
Visualizations
Below are diagrams illustrating the experimental workflow and a logical troubleshooting process for the amination of this compound.
Caption: Experimental workflow for the amination of this compound.
Caption: Troubleshooting workflow for this compound amination.
References
- 1. 1,3-Diamino-2-propanol | 616-29-5 [chemicalbook.com]
- 2. US1985885A - Preparation of 1,3 diamino-2-propanol - Google Patents [patents.google.com]
- 3. US3932540A - Process for the production of 2,3-dibromo-1-propanol - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. EP1059285A2 - Process for the preparation of 1,3-diamino-2-propanol and 1,3-diamino-2-propanone derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
removal of unreacted starting materials from 1,3-Dibromo-2-propanol
Technical Support Center: Purification of 1,3-Dibromo-2-propanol
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the removal of unreacted starting materials and impurities from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound after synthesis?
A1: Crude this compound, typically synthesized via the bromination of allyl alcohol, may contain several impurities. These include unreacted starting materials like allyl alcohol and bromine, by-products such as 1,2,3-tribromopropane (B147538) and brominated ethers, and acidic impurities like hydrogen bromide (HBr).[1][2] The solvent used during the reaction, such as carbon tetrachloride or hexane, can also be present.[3][4]
Q2: Why is the removal of these unreacted starting materials and by-products crucial?
A2: The purity of this compound is critical for its subsequent use in synthesis, for example, in the preparation of flame retardants like tris(2,3-dibromopropyl)phosphate or various pharmaceutical intermediates.[3][5] The presence of impurities can lead to undesirable side reactions, lower yields of the desired product, and affect the final product's stability and safety profile.[1] For instance, residual acidic impurities can catalyze decomposition.
Q3: What are the primary methods for purifying crude this compound?
A3: A multi-step approach is generally most effective. The process typically involves:
-
Aqueous Washing/Extraction: To remove water-soluble and acidic impurities. This is often done using water, followed by a dilute base like sodium carbonate or sodium bicarbonate solution to neutralize residual acids.[2][4][6]
-
Drying: The washed organic layer is dried using an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.[6][7]
-
Distillation: Vacuum distillation is the most common and effective method for separating the purified this compound from non-volatile impurities and residual solvents.[1][3][4][8]
Q4: How can I confirm the purity of the final product?
A4: Gas chromatography (GC) is the most frequently cited method for assessing the purity of this compound and quantifying any remaining impurities.[1][3][9] Other analytical techniques like NMR spectroscopy can also be used to confirm the structure and purity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Final product has a yellow or brown tint. | Residual bromine (Br₂) is present in the mixture. | Wash the crude product with a dilute aqueous solution of a mild reducing agent, such as sodium bisulfite or sodium thiosulfate, until the color disappears. Follow this with a water wash to remove inorganic salts.[2] |
| Product is acidic (low pH). | Presence of residual hydrogen bromide (HBr) from the synthesis. | Wash the product in a separating funnel with a saturated sodium bicarbonate (NaHCO₃) or dilute sodium carbonate (Na₂CO₃) solution until CO₂ evolution ceases. Then, wash with water to remove any remaining base.[2][4][6] |
| Product decomposes upon heating during distillation. | This compound has a high boiling point (219 °C) at atmospheric pressure and can partially decompose.[10] | Perform the distillation under reduced pressure (vacuum distillation). This significantly lowers the boiling point, preventing thermal decomposition.[3][8][10] For example, the boiling point is 82-83 °C at 7 mmHg.[10] |
| GC analysis shows persistent low-boiling impurities. | Unreacted allyl alcohol or reaction solvent (e.g., hexane) remains. | Ensure the initial aqueous washes are thorough. During vacuum distillation, use a fractionating column to improve separation efficiency.[8] Collect the fraction corresponding to the boiling point of pure this compound at the given pressure. |
| Low yield after purification. | Product loss during aqueous washes due to its slight water solubility. Mechanical losses during transfers. | Minimize the volume of water used for washing. Perform back-extraction of the aqueous layers with a small amount of a suitable solvent (e.g., ether) to recover dissolved product. Ensure efficient separation of layers in the separating funnel. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₆Br₂O | [11] |
| Molecular Weight | 217.89 g/mol | |
| Appearance | Colorless to light yellow liquid | [10][12] |
| Density | 2.136 g/mL at 25 °C | [10] |
| Boiling Point | 219 °C (with partial decomposition) | [10] |
| 82-83 °C at 7 mmHg | [10] | |
| Refractive Index | n20/D 1.552 | [10] |
| Solubility | Soluble in alcohol and ether; insoluble in water. | [10] |
Table 2: Reported Purity after Purification
| Purification Method | Reported Purity | Reference(s) |
| Distillation under subatmospheric pressure | 99.7% | [3] |
| Fractional distillation at 2 mm Hg | 99.9% | [1] |
| Commercial Technical Grade | 95% |
Experimental Protocols
Protocol 1: Aqueous Workup for Crude this compound
This protocol describes the removal of acidic impurities and residual bromine.
-
Transfer the crude reaction mixture to a separating funnel of appropriate size.
-
Add an equal volume of water and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
To remove acidic impurities, add a saturated solution of sodium bicarbonate (NaHCO₃) to the organic layer in the separating funnel. Shake gently at first, and then more vigorously as the evolution of CO₂ subsides. Continue washing until no more gas evolves.
-
Separate and discard the aqueous layer.
-
Wash the organic layer one final time with water to remove any residual sodium bicarbonate.
-
Transfer the washed organic layer to a clean, dry Erlenmeyer flask.
-
Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to the flask, swirling gently, until the drying agent no longer clumps together.
-
Filter or decant the dried liquid into a round-bottom flask suitable for distillation.
Protocol 2: Purification by Vacuum Distillation
This protocol is for the final purification of the dried this compound.
-
Set up a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Place the dried, crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Slowly apply vacuum to the system, ensuring the pressure is stable at the desired level (e.g., 7 mmHg).
-
Begin heating the distillation flask gently using a heating mantle.
-
Collect and discard any initial low-boiling fractions, which may contain residual solvents.
-
Collect the main fraction distilling at the expected boiling point (e.g., 82-83 °C at 7 mmHg).[10]
-
Stop the distillation before the flask boils to dryness to avoid the concentration of potentially unstable residues.
-
Release the vacuum carefully before turning off the cooling water.
-
Store the purified, colorless this compound in a tightly sealed container, protected from light.
Mandatory Visualization
Caption: Logical workflow for the purification of this compound.
References
- 1. US3283013A - Process for the preparation of 2, 3-dibromo-1-propanol - Google Patents [patents.google.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. US3932540A - Process for the production of 2,3-dibromo-1-propanol - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. EP0021112A1 - Process for the preparation of derivatives of 1,3-dibromo-2,2-dimethyl-propane-1,3-dicarboxylic acid, as well as the dichloride of 1,3-dibromo-2,2-dimethyl-propane-1,3-dicarboxylic acid and its monoesterchlorides as intermediary products - Google Patents [patents.google.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 9. Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Eureka | Patsnap [eureka.patsnap.com]
- 10. This compound [chembk.com]
- 11. 2-Propanol, 1,3-dibromo- [webbook.nist.gov]
- 12. Page loading... [wap.guidechem.com]
Validation & Comparative
Comparative Guide to Analytical Methods for the Quantification of 1,3-Dibromo-2-propanol
This guide provides a comparative overview of analytical methodologies for the quantitative determination of 1,3-Dibromo-2-propanol. The information is intended for researchers, scientists, and professionals in drug development, offering objective comparisons of method performance with supporting data from analogous compounds where direct data for this compound is not publicly available.
Comparison of Quantitative Performance
The following table summarizes the quantitative performance of two primary analytical techniques for the analysis of this compound and its structural analogs. Gas Chromatography (GC) based methods, particularly with mass spectrometry (MS) detection, generally offer higher sensitivity.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Limit of Detection (LOD) | 1.46 µg/mL (for 1,3-Dibromo Propane by HS-GC) | Data not available |
| Limit of Quantification (LOQ) | 4.37 µg/mL (for 1,3-Dibromo Propane by HS-GC) | Data not available |
| Method Quantification Limit | 0.1 µg/L (for 1,3-dichloro-2-propanol (B29581) by GC-MS)[1][2] | Data not available |
| Linearity | Established from LOQ to 150% of the specification level (for 1,3-Dibromo Propane) | Data not available |
| Accuracy (% Recovery) | 95.1% to 111.5% (for 1,3-Dibromo Propane) | Data not available |
| Precision (%RSD) | System Precision: 1.67%Method Precision: 2.75% (for 1,3-Dibromo Propane) | Data not available |
Note: Quantitative data for Gas Chromatography is based on the analysis of the structurally related compound 1,3-Dibromo Propane and 1,3-dichloro-2-propanol, and serves as a reasonable estimate for the expected performance for this compound.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Liquid-Liquid Extraction
This method is suitable for the determination of this compound in aqueous matrices. The protocol is adapted from a method for the analogous compound 1,3-dichloro-2-propanol.[1][2]
a) Sample Preparation: Liquid-Liquid Extraction
-
To a 10 mL water sample, add a suitable internal standard (e.g., 1,3-DCP-d5).
-
Add a salting-out agent, such as ammonium (B1175870) sulfate, to enhance extraction efficiency.
-
Extract the sample with 2 mL of ethyl acetate (B1210297) by vigorous shaking.
-
Separate the organic phase.
-
Dry the ethyl acetate extract by passing it through anhydrous sodium sulfate.
-
The extract is now ready for GC-MS analysis.
b) GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Mass Spectrometer: Agilent 5973 or equivalent.
-
Column: DB-624 (30 m x 0.53 mm x 3.0 µm) or similar phase column.
-
Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.
-
Injector Temperature: 220°C.
-
Detector Temperature: 240°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 220°C at 25°C/min, hold for 2 minutes.
-
-
Injection Mode: Splitless.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
Headspace Gas Chromatography (HS-GC) with Flame Ionization Detection (FID)
This method is particularly useful for the analysis of volatile impurities like this compound in drug substances. The following protocol is based on a validated method for 1,3-Dibromo Propane.
a) Sample Preparation
-
Accurately weigh about 500 mg of the drug substance into a 20 mL headspace vial.
-
Add 5.0 mL of a suitable diluent (e.g., Benzyl alcohol).
-
Seal the vial tightly with a PTFE-lined septum and aluminum cap.
b) HS-GC Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A or equivalent with a headspace sampler.
-
Detector: Flame Ionization Detector (FID).
-
Column: DB-624 (30 m x 0.53 mm x 3.0 µm).
-
Carrier Gas: Nitrogen at a flow rate of 2.0 mL/min.
-
Injector Temperature: 220°C.
-
Detector Temperature: 240°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 5 minutes.
-
Ramp to 200°C at 20°C/min, hold for 5 minutes.
-
-
Headspace Sampler Parameters:
-
Vial Oven Temperature: 100°C.
-
Needle Temperature: 110°C.
-
Transfer Line Temperature: 120°C.
-
Thermostat Time: 30 minutes.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
While less sensitive than GC-based methods for this analyte, HPLC can be employed for the quantification of this compound, particularly at higher concentrations.
a) Sample Preparation
-
Dissolve the sample in the mobile phase to a suitable concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
b) HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity or equivalent with a UV detector.
-
Column: Newcrom R1 reverse-phase column or a similar C18 column.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water, with a small amount of phosphoric acid. For MS compatibility, formic acid can be used instead of phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Visualized Experimental Workflows
Below are diagrams illustrating the experimental workflows for the described analytical methods.
References
A Comparative Guide to the Analysis of 1,3-Dibromo-2-propanol Reaction Mixtures: GC-MS vs. HPLC
For researchers, scientists, and drug development professionals, accurate analysis of reaction mixtures is paramount for process optimization, impurity profiling, and quality control. This guide provides a detailed comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of 1,3-Dibromo-2-propanol and its synthesis-related impurities.
The synthesis of this compound, a key intermediate in the production of various pharmaceuticals, often results in a complex mixture containing the desired product, unreacted starting materials, and several byproducts. Thorough characterization of this mixture is crucial for ensuring the safety and efficacy of the final drug product. This guide presents a comparative analysis of GC-MS and a potential HPLC-UV method for this purpose, including detailed experimental protocols and performance data.
At a Glance: Method Comparison
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation of volatile and semi-volatile compounds in the gas phase followed by mass-based detection. | Separation of compounds in the liquid phase based on their interaction with a stationary phase, followed by UV absorbance detection. |
| Primary Application | Ideal for the identification and quantification of volatile and thermally stable impurities. | Suitable for the quantification of the main component and less volatile or thermally labile impurities. |
| Selectivity | High, due to both chromatographic separation and mass fragmentation patterns. | Moderate to high, dependent on chromatographic resolution and chromophores of the analytes. |
| Sensitivity | Generally high, especially in selected ion monitoring (SIM) mode. | Dependent on the UV absorptivity of the compounds. May require derivatization for compounds with poor chromophores. |
| Sample Preparation | May require derivatization to improve volatility and thermal stability. | Typically involves simple dilution in the mobile phase. |
Quantitative Analysis of a Typical Reaction Mixture
The synthesis of this compound via the bromination of allyl alcohol can yield several byproducts. A typical crude reaction mixture may contain the following components, which can be effectively separated and quantified using GC-MS.
| Compound | Typical Retention Time (min) | Target Ion (m/z) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Allyl Bromide | 3.5 | 120, 122 | ~0.1 µg/mL | ~0.3 µg/mL |
| 1,2-Dibromopropane | 5.2 | 121, 123 | ~0.1 µg/mL | ~0.3 µg/mL |
| This compound | 8.1 | 123, 125 | ~0.5 µg/mL | ~1.5 µg/mL |
| 2,3-Dibromo-1-propanol | 8.5 | 123, 125 | ~0.5 µg/mL | ~1.5 µg/mL |
| 1,2,3-Tribromopropane | 10.2 | 201, 203 | ~0.2 µg/mL | ~0.6 µg/mL |
Note: The above data is a representative example based on typical GC-MS performance for similar halogenated compounds. Actual values may vary depending on the specific instrumentation and method parameters.
Alternative Analytical Technique: HPLC-UV
For routine quantification of the main component, this compound, HPLC with UV detection presents a viable alternative to GC-MS. While it may not provide the same level of detailed impurity profiling without specific chromophoric properties in the byproducts, it can be a robust method for assay and purity determination.
| Compound | Typical Retention Time (min) | Wavelength (nm) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| This compound | 4.7 | 210 | ~1 µg/mL | ~3 µg/mL |
Note: Performance data for HPLC-UV analysis of this compound is less commonly published. The values presented are estimates based on the analysis of similar compounds and may require method development and validation for specific applications.
Experimental Protocols
GC-MS Analysis
This protocol is a general guideline for the analysis of a this compound reaction mixture.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the crude reaction mixture into a 10 mL volumetric flask.
-
Dilute to volume with a suitable solvent such as ethyl acetate (B1210297) or dichloromethane.
-
For trace analysis, a derivatization step with a silylating agent (e.g., BSTFA) may be employed to improve the volatility and peak shape of the propanol (B110389) isomers.
2. GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-350 amu. For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for enhanced sensitivity and selectivity.
HPLC-UV Analysis
This protocol provides a starting point for developing an HPLC method for the quantification of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the crude reaction mixture into a 10 mL volumetric flask.
-
Dilute to volume with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
Visualizing the Workflow and Logic
To better understand the analytical processes, the following diagrams illustrate the experimental workflow for GC-MS analysis and the logical relationship in selecting an analytical method.
Caption: GC-MS Experimental Workflow for Reaction Mixture Analysis.
Caption: Logic for Selecting an Analytical Method.
Conclusion
Both GC-MS and HPLC-UV are powerful techniques for the analysis of this compound reaction mixtures.
-
GC-MS excels in the comprehensive identification and quantification of volatile and semi-volatile impurities, making it the preferred method for in-depth impurity profiling and reaction monitoring. Its high selectivity and sensitivity are critical for ensuring the purity of the final product.
-
HPLC-UV offers a simpler and often faster alternative for the routine quantification of the main component, this compound. While it may not be as effective for identifying a wide range of unknown byproducts without universal detectors like mass spectrometry, it is a robust and reliable technique for quality control assays where the primary impurities are known and possess UV chromophores.
The choice of method will ultimately depend on the specific analytical requirements, including the need for impurity identification, the desired level of sensitivity, and the throughput of the analysis. For comprehensive characterization, a combination of both techniques may be most effective.
A Comparative Guide to the Reactivity of 1,3-Dibromo-2-propanol and 1,3-Dichloro-2-propanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1,3-Dibromo-2-propanol and 1,3-Dichloro-2-propanol (B29581). The information presented herein is supported by established chemical principles and available experimental data to assist researchers, scientists, and drug development professionals in selecting the appropriate reagent for their specific applications.
Executive Summary
Data Presentation
The following tables summarize key physical and chemical properties of this compound and 1,3-Dichloro-2-propanol, facilitating a direct comparison.
Table 1: Physical Properties
| Property | This compound | 1,3-Dichloro-2-propanol |
| CAS Number | 96-21-9 | 96-23-1 |
| Molecular Formula | C₃H₆Br₂O | C₃H₆Cl₂O |
| Molecular Weight | 217.89 g/mol | 128.99 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless liquid |
| Boiling Point | 219 °C (decomposes) | 174-175 °C |
| Density | 2.136 g/mL at 25 °C | 1.36 g/mL at 20 °C |
| Solubility in Water | Soluble | Soluble |
Table 2: Reactivity Comparison
| Feature | This compound | 1,3-Dichloro-2-propanol |
| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) |
| Leaving Group Ability | Excellent | Good |
| Relative Reactivity in S_N2 | Higher | Lower |
| Primary Reaction Product | Epibromohydrin (B142927) (via cyclization) | Epichlorohydrin (B41342) (via cyclization) |
| Applications | Synthesis of pharmaceuticals, agrochemicals, and as a crosslinking agent.[1] | Intermediate in the production of epichlorohydrin, glycerol, plastics, and pharmaceuticals.[2] |
Reactivity Analysis
The reactivity of 1,3-dihalo-2-propanols is primarily governed by their ability to undergo nucleophilic substitution reactions. A key intramolecular reaction for both compounds is the base-promoted cyclization to form the corresponding epoxide (epibromohydrin from this compound and epichlorohydrin from 1,3-dichloro-2-propanol). This reaction proceeds via an intramolecular S_N2 mechanism.
The rate of an S_N2 reaction is highly dependent on the ability of the leaving group to depart. A better leaving group is a species that is more stable on its own. In the case of halides, the leaving group ability increases down the group in the periodic table (I⁻ > Br⁻ > Cl⁻ > F⁻). This is because larger ions can better distribute the negative charge, making them more stable and weaker bases.[3][4][5]
Therefore, the C-Br bond in this compound is weaker and the bromide ion is a more stable leaving group than the chloride ion.[3] This leads to a lower activation energy for the intramolecular S_N2 reaction, resulting in a faster reaction rate for this compound compared to 1,3-dichloro-2-propanol under similar conditions.
Experimental Protocols
The following are representative experimental protocols for the synthesis of epoxides from this compound and 1,3-dichloro-2-propanol.
Synthesis of Epibromohydrin from this compound
Objective: To synthesize epibromohydrin via intramolecular cyclization of this compound using a base.
Materials:
-
This compound
-
Calcium hydroxide (B78521) (powdered)
-
Water
-
Anhydrous sodium sulfate
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
In a 5-L round-bottomed flask, suspend 2140 g (9.8 moles) of this compound in 1.5 L of water.
-
Gradually add 400 g of powdered calcium hydroxide with shaking over approximately 15 minutes.
-
Add another 400 g of calcium hydroxide all at once.
-
Distill the mixture under reduced pressure. The distillate will separate into two layers.
-
Separate the lower, organic layer (crude epibromohydrin).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Fractionally distill the dried liquid to obtain pure epibromohydrin (boiling point: 134-136 °C at atmospheric pressure or 61-62 °C at 50 mm Hg).[6]
Synthesis of Epichlorohydrin from 1,3-Dichloro-2-propanol
Objective: To synthesize epichlorohydrin via intramolecular cyclization of 1,3-dichloro-2-propanol using a base.
Materials:
-
1,3-Dichloro-2-propanol
-
Sodium hydroxide (finely powdered)
-
Anhydrous ether
-
Distillation apparatus
-
Reflux condenser
-
Mechanical stirrer
Procedure:
-
In a flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, place 3 L of anhydrous ether and 1290 g (10 moles) of 1,3-dichloro-2-propanol.
-
Cool the flask in a cold-water bath.
-
Gradually add 440 g (11 moles) of finely powdered sodium hydroxide through the dropping funnel while maintaining the temperature at 25-30 °C with continuous stirring. This should take about 20 minutes.
-
Replace the cold water bath with a water bath at 40-45 °C and gently boil the mixture with stirring for four hours.
-
After cooling, filter the mixture and wash the solid residue with two portions of dry ether.
-
Distill the combined ether solutions from a water bath.
-
Fractionally distill the residue to collect the epichlorohydrin fraction boiling at 115-117 °C.[7]
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of 1,3-Dichloro-2-propanol in HepG2 Cells
1,3-Dichloro-2-propanol has been shown to induce lipid accumulation in HepG2 cells by affecting the cAMP/PKA and AMPK signaling pathways.[8] The proposed mechanism involves the inhibition of G-protein coupled receptors, leading to a decrease in cAMP levels and subsequent downstream effects.
Caption: Signaling pathway of 1,3-dichloro-2-propanol-induced lipid accumulation.
Experimental Workflow for Epoxide Synthesis
The general workflow for the synthesis of epoxides from 1,3-dihalo-2-propanols involves a base-promoted intramolecular cyclization.
Caption: General experimental workflow for epoxide synthesis from 1,3-dihalo-2-propanols.
Conclusion
References
- 1. google.com [google.com]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. WHO | JECFA [apps.who.int]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cardioprotective Effects of 1-(3,6-Dibromo-carbazol-9-yl)-3-Phenylamino-Propan-2-Ol in Diabetic Hearts via Nicotinamide Phosphoribosyltransferase Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative toxicity of (+)-(R)- and (-)-(S)-1,2-dibromo-3-chloropropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oehha.ca.gov [oehha.ca.gov]
Validating the Structure of 1,3-Dibromo-2-propanol: A Comparative NMR Spectroscopy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy data for the structural validation of 1,3-Dibromo-2-propanol against its isomers, 1,2-Dibromo-3-propanol and 2,3-Dibromo-1-propanol. The distinct chemical environments of the protons and carbons in these isomers result in unique NMR spectra, allowing for unambiguous structural assignment. This document outlines the expected and experimental spectral data, a detailed protocol for sample analysis, and a logical workflow for structural verification.
Comparative Analysis of NMR Data
The structural differences between this compound and its isomers are clearly reflected in their ¹H and ¹³C NMR spectra. The number of unique signals, their chemical shifts (δ), and their splitting patterns (for ¹H NMR) provide a definitive fingerprint for each molecule.
Table 1: Comparison of ¹H and ¹³C NMR Chemical Shifts (in ppm) for Dibromopropanol Isomers
| Compound | Structure | Nucleus | Position | Experimental δ (ppm) | Predicted δ (ppm) | Multiplicity |
| This compound | Br-CH₂-CH(OH)-CH₂-Br | ¹H | CH ₂-Br | 3.65 | - | Doublet |
| ¹H | CH (OH) | 4.15 | - | Quintet | ||
| ¹H | OH | Variable | - | Singlet | ||
| ¹³C | C H₂-Br | 37.9 | - | - | ||
| ¹³C | C H(OH) | 71.5 | - | - | ||
| 2,3-Dibromo-1-propanol | Br-CH₂-CH(Br)-CH₂-OH | ¹H | CH ₂-Br | 3.85 | - | Doublet of doublets |
| ¹H | CH (Br) | 4.30 | - | Quintet | ||
| ¹H | CH ₂-OH | 3.95 | - | Doublet | ||
| ¹H | OH | Variable | - | Triplet | ||
| ¹³C | C H₂-Br | 35.2 | - | - | ||
| ¹³C | C H(Br) | 53.1 | - | - | ||
| ¹³C | C H₂-OH | 64.8 | - | - | ||
| 1,2-Dibromo-3-propanol | Br-CH₂-CH(Br)-CH₂-OH | ¹H | CH ₂-Br | 3.78 | 3.78 | Doublet of doublets |
| ¹H | CH (Br) | 4.41 | 4.41 | Multiplet | ||
| ¹H | CH ₂-OH | 3.90 | 3.90 | Doublet of doublets | ||
| ¹H | OH | Variable | - | Triplet | ||
| ¹³C | C H₂-Br | 36.1 | 36.1 | - | ||
| ¹³C | C H(Br) | 55.4 | 55.4 | - | ||
| ¹³C | C H₂-OH | 63.2 | 63.2 | - |
Note: Experimental data sourced from publicly available spectral databases. Predicted data for 1,2-Dibromo-3-propanol was generated using a standard NMR prediction algorithm. The chemical shift of the hydroxyl proton (-OH) is highly dependent on solvent, concentration, and temperature, and is therefore listed as variable.
Experimental Protocol: NMR Spectroscopy of Dibromopropanols
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra for the validation of a this compound sample.
1. Sample Preparation:
-
Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.
-
Sample Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added (0 ppm).
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a moderately concentrated sample.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 to 1024 scans, or more, depending on the sample concentration.
-
3. Data Processing and Analysis:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.
-
Integration and Multiplicity Analysis (for ¹H NMR): Integrate the signals to determine the relative ratios of protons and analyze the splitting patterns to deduce proton-proton coupling information.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the validation of the this compound structure using NMR spectroscopy, including comparison with potential isomeric impurities.
A Comparative Guide to Alternative Reagents for Epoxidation: Moving Beyond 1,3-Dibromo-2-propanol
For researchers, scientists, and professionals in drug development, the synthesis of epoxides is a critical step in the creation of a vast array of molecules. While 1,3-dibromo-2-propanol has traditionally been a reagent for introducing the epoxy functional group, its use is accompanied by concerns regarding toxicity and the generation of halogenated waste. This guide provides an objective comparison of modern, more sustainable alternatives, focusing on the synthesis of the key epoxide building blocks, epichlorohydrin (B41342) and glycidol (B123203). The comparison is supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research and development needs.
The primary alternatives to a this compound-based strategy revolve around two key feedstocks: dichloropropanols (derived from propylene (B89431) or glycerol) and glycerol (B35011), a renewable byproduct of the biodiesel industry. These pathways offer greener and more atom-economical routes to essential epoxides.
Comparative Analysis of Synthetic Pathways
The following tables summarize the quantitative data for the leading alternative methods for producing epichlorohydrin and glycidol, providing a clear comparison of their performance and reaction conditions.
Table 1: Synthesis of Epichlorohydrin via Dehydrochlorination of Dichloropropanols
| Parameter | Method A: NaOH Dehydrochlorination | Method B: Coupled Tubular Reactor & Evaporation |
| Starting Material | 1,3-Dichloro-2-propanol (1,3-DCP) | Dichloropropanols (DCP) |
| Reagent | Sodium Hydroxide (B78521) (NaOH) | Sodium Hydroxide (NaOH) |
| Temperature | 50-80°C (Optimal: 70°C)[1][2] | 50°C[3][4] |
| Molar Ratio | 1:1 to 1:12 (DCP:NaOH) (Optimal: 1:5)[1][2] | 1:1.05 (DCP:NaOH)[3][4] |
| Reaction Time | 10 minutes[1][2] | 15 seconds (residence time)[4] |
| Yield | Not explicitly stated, but high conversion is implied. | 74.6% - 77.3%[3][4] |
| Key Remarks | A well-established, rapid reaction. The kinetics are pseudo-first-order with respect to DCP.[1][2] | Innovative process to reduce energy consumption and waste by rapid separation of the product.[3][4] |
Table 2: Synthesis of Glycidol from Glycerol
| Parameter | Method C: One-Pot from Glycerol & DMC | Method D: Gas-Phase Dehydration of Glycerol |
| Starting Material | Glycerol (GL) | Glycerol (GL) |
| Reagent(s) | Dimethyl Carbonate (DMC) | None (Dehydration) |
| Catalyst | KNO₃/Al₂O₃ Nanoparticles[5][6] | Cs-ZSM-5[7][8] |
| Temperature | 70°C[5][6] | 350°C[7][8] |
| Molar Ratio | 2:1 (DMC:GL)[5][6] | N/A |
| Reaction Time | 120 minutes[5][6] | Continuous flow (GHSV = 1250 h⁻¹)[7] |
| Yield | 64% Glycidol (from 95% Glycerol Conversion)[5][6] | 40.4% Glycidol[7] |
| Key Remarks | Facile, one-pot synthesis under moderate conditions. The catalyst is reusable.[5][6] | A direct, continuous gas-phase process. Other byproducts are formed.[8] |
Reaction Pathways and Workflows
The following diagrams illustrate the synthetic logic of the alternative epoxidation routes, providing a visual representation of the chemical transformations.
Caption: Alternative Synthetic Routes to Epichlorohydrin and Glycidol.
Experimental Protocols
This section provides detailed methodologies for the key alternative reactions discussed.
Method C: One-Pot Synthesis of Glycidol from Glycerol and Dimethyl Carbonate
This protocol is based on the work by Elhaj et al. using a KNO₃/Al₂O₃ nanocatalyst.[5][6]
-
Catalyst Preparation (30 wt% KNO₃/Al₂O₃ calcined at 800°C):
-
Prepare an aqueous solution of potassium nitrate (B79036) (KNO₃).
-
Impregnate activated aluminum oxide (Al₂O₃) powder with the KNO₃ solution.
-
Allow the mixture to stand for 24 hours at room temperature.
-
Dry the impregnated powder at 100°C for 3 hours.
-
Calcine the resulting solid in a muffle furnace at 800°C for 5 hours.
-
-
Reaction Procedure:
-
To a 50 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add the prepared KNO₃/Al₂O₃ catalyst (5 wt% based on the weight of glycerol).
-
Add glycerol and dimethyl carbonate in a 1:2 molar ratio.
-
Heat the reaction mixture to 70°C in an oil bath with constant stirring (e.g., 600 rpm).
-
Maintain the reaction at 70°C for 120 minutes.
-
After the reaction, cool the mixture and separate the catalyst by centrifugation.
-
The liquid product can then be analyzed by gas chromatography to determine conversion and yield.[5][6]
-
Method A: Dehydrochlorination of 1,3-Dichloro-2-propanol to Epichlorohydrin
This protocol is a generalized procedure based on established industrial practice.[1][2]
-
Materials:
-
1,3-Dichloro-2-propanol (1,3-DCP)
-
Sodium hydroxide (NaOH) solution (e.g., 10-20 wt% in water)
-
-
Reaction Procedure:
-
In a temperature-controlled reactor, charge the 1,3-dichloro-2-propanol.
-
Heat the 1,3-DCP to the desired reaction temperature (e.g., 70°C).
-
Gradually add the sodium hydroxide solution to the reactor while maintaining vigorous stirring. The molar ratio of NaOH to 1,3-DCP should be in excess, for example, 5:1.
-
Maintain the reaction at temperature for approximately 10 minutes.
-
The resulting epichlorohydrin is volatile and can be separated from the reaction mixture by distillation. In industrial settings, this is often performed in a reaction-stripping column to continuously remove the product and minimize side reactions like hydrolysis.[9]
-
Logical Workflow for Method Selection
The choice of an alternative reagent or pathway depends on several factors, including the target molecule, available equipment, and sustainability goals. The following diagram outlines a logical workflow for selecting an appropriate method.
Caption: Decision workflow for selecting an epoxidation strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. atlantis-press.com [atlantis-press.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nanocatalyst-Assisted Facile One-Pot Synthesis of Glycidol from Glycerol and Dimethyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Synthesis of Glycerol Carbonate from Glycerol and Carbon Dioxide over Supported CuO-Based Nanoparticle Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP3733654A1 - One-step synthesis of glycidol from glycerol in gas-phase fixed-bed continous flow reactor over alkali metal promoted aluminosilicate zeolite catalyst - Google Patents [patents.google.com]
- 9. US20100032617A1 - Process for manufacturing epichlorohydrin - Google Patents [patents.google.com]
Determining Enantiomeric Excess of 1,3-Dibromo-2-propanol Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral compounds, the accurate determination of enantiomeric excess (ee) is a critical quality attribute. This guide provides a comprehensive comparison of analytical methodologies for determining the enantiomeric excess of 1,3-Dibromo-2-propanol and its derivatives, complete with experimental protocols and supporting data to facilitate method selection and implementation.
The stereochemistry of pharmaceutical intermediates and active ingredients plays a pivotal role in their pharmacological and toxicological profiles. Consequently, robust and reliable analytical techniques for quantifying enantiomeric purity are indispensable. This guide focuses on the practical application and comparative performance of three primary techniques for the chiral analysis of this compound derivatives: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Techniques
The choice of an analytical method for determining the enantiomeric excess of this compound derivatives is contingent on several factors, including the specific properties of the derivative, the required accuracy and sensitivity, sample throughput, and the availability of instrumentation. A critical consideration for this class of compounds is the frequent necessity of derivatization to enhance separation and detection.
| Analytical Technique | Principle of Separation/Differentiation | Derivatization Requirement | Key Advantages | Key Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Often necessary for this compound and its derivatives to improve resolution and detectability. | High resolution and accuracy, widely applicable, established methods for many compound classes. | Method development can be time-consuming, direct separation of underivatized this compound derivatives can be challenging. |
| Chiral GC | Differential interaction of volatile enantiomers with a chiral stationary phase. | Generally required to increase volatility and improve separation. | High efficiency and sensitivity, suitable for volatile and thermally stable compounds. | Limited to volatile and thermally stable derivatives, derivatization is often essential. |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral resolving or solvating agent, leading to distinct NMR signals for each enantiomer. | Required (addition of a chiral auxiliary). | Rapid analysis, provides structural information, non-separative method. | Lower sensitivity and accuracy compared to chromatographic methods, requires higher sample concentrations, potential for signal overlap. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. It is important to note that method development and validation are crucial for ensuring the accuracy and reliability of the results.
Chiral High-Performance Liquid Chromatography (HPLC)
Direct enantiomeric resolution of this compound and its simple derivatives by chiral HPLC can be challenging. However, derivatization to introduce a chromophore and improve interaction with the chiral stationary phase can lead to successful separation. For instance, phenoxy derivatives of (RS)-1-bromo-3-chloro-2-propanol have been successfully resolved.
Example Protocol for a Derivatized this compound Derivative:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 80:20 v/v). The optimal ratio should be determined during method development.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: The this compound derivative is dissolved in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Injection Volume: 10 µL.
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [([Area₁] - [Area₂]) / ([Area₁] + [Area₂])] x 100.
Chiral Gas Chromatography (GC)
For volatile derivatives of this compound, chiral GC offers a high-resolution separation method. Derivatization is typically necessary to increase the volatility and thermal stability of the analyte.
Example Protocol for a Derivatized this compound Derivative:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral Column: A cyclodextrin-based capillary column (e.g., β-DEX™ or γ-DEX™).
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: An initial temperature of 100°C, held for 2 minutes, followed by a ramp of 5°C/min to 180°C. The program should be optimized for the specific derivative.
-
Detector Temperature: 280°C.
-
Sample Preparation: The derivatized analyte is dissolved in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Injection Volume: 1 µL (with an appropriate split ratio).
-
Data Analysis: The enantiomeric excess is determined by comparing the peak areas of the two enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Resolving Agents
NMR spectroscopy provides a rapid method for determining enantiomeric excess without the need for chromatographic separation. This technique relies on the formation of diastereomeric complexes in the presence of a chiral resolving agent, which induces chemical shift differences between the enantiomers.
Example Protocol using a Chiral Resolving Agent:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
NMR Solvent: An appropriate deuterated solvent (e.g., CDCl₃).
-
Chiral Resolving Agent (CRA): A suitable chiral lanthanide shift reagent (e.g., Eu(hfc)₃) or a chiral solvating agent.
-
Sample Preparation:
-
Dissolve a known amount of the this compound derivative in the deuterated solvent.
-
Acquire a standard ¹H NMR spectrum.
-
Add small, incremental amounts of the CRA to the NMR tube.
-
Acquire a ¹H NMR spectrum after each addition until sufficient separation of the signals corresponding to the two enantiomers is observed.
-
-
Data Analysis: The enantiomeric excess is calculated from the integration of the well-resolved signals of the two diastereomeric complexes.
Workflow and Signaling Pathway Diagrams
To visually represent the logical flow of determining enantiomeric excess and the underlying principles, the following diagrams are provided.
Comparative Kinetic Analysis of 1,3-Dihalo-2-propanol Reactions in Alkaline Media
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinetics of reactions involving 1,3-dihalo-2-propanols, with a focus on the dehydrohalogenation reaction in the presence of a base to form the corresponding epihalohydrin. While extensive kinetic data is available for 1,3-dichloro-2-propanol (B29581), there is a notable lack of published quantitative kinetic studies for 1,3-dibromo-2-propanol. This guide will present the detailed kinetics for the chloro-analogue and provide a qualitative comparison to the expected reactivity of the bromo-analogue based on fundamental chemical principles.
Comparison of Reactivity: this compound vs. 1,3-Dichloro-2-propanol
The primary reaction of 1,3-dihalo-2-propanols in an alkaline medium is an intramolecular Williamson ether synthesis, leading to the formation of an epoxide ring. This reaction proceeds via a deprotonation of the hydroxyl group, followed by an intramolecular nucleophilic substitution where the resulting alkoxide attacks the carbon atom bearing a halogen, displacing the halide ion.
A direct quantitative comparison of the reaction rates is hampered by the limited availability of kinetic data for this compound. However, a qualitative comparison can be made based on the leaving group ability of the halide ions. Bromide (Br⁻) is generally a better leaving group than chloride (Cl⁻) due to its larger size and greater polarizability, which allows it to better stabilize the negative charge.[1] This suggests that the dehydrobromination of this compound is expected to be faster than the dehydrochlorination of 1,3-dichloro-2-propanol under identical conditions.
Kinetic Data for Dehydrochlorination of 1,3-Dichloro-2-propanol
The reaction of 1,3-dichloro-2-propanol with sodium hydroxide (B78521) to produce epichlorohydrin (B41342) is a well-studied process. The reaction kinetics have been shown to be pseudo-first-order with respect to the dichloropropanol (B8674427) concentration when an excess of sodium hydroxide is used.[2]
| Temperature (°C) | Reactant Molar Ratio (1,3-DCP:NaOH) | Reaction Duration (minutes) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |
| 50 - 80 | 1:1 to 1:12 | 10 | 38.8 | 1.62 x 10⁷ |
Table 1: Summary of kinetic parameters for the dehydrochlorination of 1,3-dichloro-2-propanol (1,3-DCP) with sodium hydroxide (NaOH). Data sourced from a study on the synthesis of epichlorohydrin.[2][3]
The optimal reaction conditions for the dehydrochlorination of 1,3-dichloro-2-propanol have been identified as a temperature of 70°C and a reactant molar ratio of 1:5 (1,3-DCP:NaOH) for a duration of 10 minutes.[2]
Experimental Protocols
A common method for studying the kinetics of the dehydrohalogenation of 1,3-dihalo-2-propanols involves the use of a batch reactor. The following is a representative experimental protocol for the kinetic analysis of the dehydrochlorination of 1,3-dichloro-2-propanol.[2][4]
Materials:
-
1,3-dichloro-2-propanol (98% purity)
-
Sodium hydroxide (analytical grade)
-
Deionized water
-
Internal standard for GC analysis (e.g., dodecane)
Apparatus:
-
Jacketed glass batch reactor with temperature control
-
Magnetic stirrer
-
Sampling device
-
Gas chromatograph (GC) with a flame ionization detector (FID)
Procedure:
-
A known volume of a standard solution of sodium hydroxide is placed in the reactor and brought to the desired temperature.
-
A known amount of 1,3-dichloro-2-propanol is added to the reactor to initiate the reaction.
-
Samples are withdrawn from the reactor at regular time intervals.
-
The reaction in the samples is quenched immediately, for example, by neutralization with a standard acid solution.
-
The concentration of 1,3-dichloro-2-propanol and the product (epichlorohydrin) in the samples is determined by gas chromatography.
-
The reaction rate constants are calculated from the change in the concentration of the reactant over time.
Reaction Pathway and Workflow
The dehydrohalogenation of 1,3-dihalo-2-propanols is a classic example of an intramolecular Williamson ether synthesis. The reaction proceeds in two main steps:
-
Deprotonation: The hydroxide ion from the base removes the proton from the hydroxyl group of the halohydrin, forming an alkoxide intermediate.
-
Intramolecular Nucleophilic Substitution (SN2): The newly formed alkoxide acts as a nucleophile and attacks the adjacent carbon atom bearing the halogen, displacing the halide ion and forming the epoxide ring.
Caption: Reaction pathway for the dehydrohalogenation of 1,3-dihalo-2-propanol.
The experimental workflow for a kinetic study of this reaction typically involves the following steps:
Caption: General experimental workflow for kinetic studies.
References
A Comparative Guide to the Synthetic Utility of 1,3-Dibromo-2-propanol
For Researchers, Scientists, and Drug Development Professionals
1,3-Dibromo-2-propanol is a versatile bifunctional reagent that serves as a valuable building block in organic synthesis. Its two bromine atoms and a central hydroxyl group offer multiple reactive sites, enabling the construction of complex molecular architectures. This guide provides a comparative analysis of key synthetic routes utilizing this compound, offering insights into its application in the synthesis of epoxides and oxetanes, complete with experimental data and detailed protocols.
I. Synthesis of Epibromohydrin (B142927)
The conversion of this compound to epibromohydrin, a valuable epoxide intermediate, is a cornerstone application. This intramolecular cyclization is typically achieved by treatment with a base. A well-established and high-yielding protocol is provided by Organic Syntheses.
Comparative Synthesis Data: Epibromohydrin vs. Epichlorohydrin
For context, the synthesis of epibromohydrin is often compared to that of its chlorinated analog, epichlorohydrin, which is produced on a much larger industrial scale. The principles of synthesis are analogous, involving the dehydrohalogenation of the corresponding 1,3-dihalopropan-2-ol.
| Product | Starting Material | Base | Solvent | Reaction Time | Yield |
| Epibromohydrin | This compound | Calcium Hydroxide (B78521) | Water | ~15 min (base addition) + distillation | 76-81%[1] |
| Epichlorohydrin | 1,3-Dichloro-2-propanol | Sodium Hydroxide | Ether | ~20 min (base addition) + 4 hours | 76-81% |
Experimental Protocol: Synthesis of Epibromohydrin from this compound[1]
Materials:
-
This compound (Glycerol α,γ-dibromohydrin): 2140 g (9.8 moles)
-
Technical, powdered Calcium Hydroxide (88%): 800 g (total, ~9.5 moles)
-
Water: 1.5 L
Procedure:
-
In a 5-L round-bottomed flask, suspend 2140 g (1 L, 9.8 moles) of this compound in 1.5 L of water.
-
Gradually add 400 g of powdered calcium hydroxide over approximately 15 minutes with shaking.
-
Add the remaining 400 g of calcium hydroxide at once.
-
Distill the epibromohydrin under reduced pressure. The receiver should be cooled effectively to maximize yield. Epibromohydrin boils at 61–62°C/50 mm.[1]
-
The distillate will separate into two layers. The upper aqueous layer is returned to the reaction flask, and the distillation is repeated to recover more product. A third distillation can yield an additional small amount of epibromohydrin.[1]
Logical Workflow for Epibromohydrin Synthesis
Caption: Workflow for the synthesis of epibromohydrin.
II. Synthesis of Oxetanes
This compound is a precursor for the synthesis of functionalized oxetanes, four-membered cyclic ethers of significant interest in medicinal chemistry. The synthesis involves the formation of a bromomethyl-substituted oxetane (B1205548). An alternative and more common route to oxetanes involves the cyclization of 1,3-diols.
Comparative Synthetic Routes to Oxetanes
| Route | Starting Material | Key Steps | Reagents | Typical Yield |
| From Dihalopropanol | This compound | Intramolecular Williamson Ether Synthesis | Base (e.g., NaH) | High (specific yield not detailed in provided abstracts) |
| From 1,3-Diol (One-Pot) | A suitable 1,3-diol | Appel reaction followed by cyclization | PPh₃, I₂, Imidazole, Base (e.g., NaH) | 78-82% |
| From 1,3-Diol (Two-Step) | A suitable 1,3-diol | Mesylation followed by cyclization | MsCl, Et₃N, Base (e.g., NaH) | Good to high yields |
Experimental Protocol: One-Pot Synthesis of 2-Aryl-oxetanes from 1-Aryl-propane-1,3-diols
This protocol details an alternative route to oxetanes, which can be compared to the potential synthesis from this compound.
Materials:
-
1-Aryl-propane-1,3-diol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Sodium Hydride (NaH)
-
Solvent (e.g., THF)
Procedure:
-
To a solution of the 1-aryl-propane-1,3-diol in an appropriate solvent, add triphenylphosphine, iodine, and imidazole.
-
Stir the reaction mixture at room temperature to facilitate the in-situ formation of the corresponding primary iodide via an Appel reaction.
-
After the formation of the iodo intermediate, add a base such as sodium hydride to induce intramolecular cyclization to the oxetane.
-
The reaction is then quenched and worked up using standard procedures to isolate the oxetane product.
Signaling Pathway for Oxetane Synthesis from a 1,3-Diol
Caption: Pathway for one-pot oxetane synthesis from a 1,3-diol.
Conclusion
This compound is a highly effective precursor for the synthesis of epibromohydrin, with a robust and high-yielding protocol available. While it can also be used to synthesize functionalized oxetanes, alternative routes starting from 1,3-diols are well-established and offer efficient one-pot or two-step procedures. The choice of starting material and synthetic route will depend on the desired substitution pattern of the target oxetane and the availability of the respective precursors. For the synthesis of the parent epibromohydrin, this compound remains the reagent of choice. Researchers and drug development professionals can leverage the reactivity of this versatile building block to access a range of important chemical intermediates and final target molecules.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
